molecular formula C7H8ClNO B2758585 (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol CAS No. 2227641-27-0

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Katalognummer: B2758585
CAS-Nummer: 2227641-27-0
Molekulargewicht: 157.6
InChI-Schlüssel: FVMGQROBOUHKQO-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is a valuable chiral building block in organic synthesis and pharmaceutical research. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a chiral ethanol group at the 3-position, making it a versatile synthon for the preparation of more complex molecules . The stereogenic center allows for the creation of stereospecific targets, which is critical in the development of active pharmaceutical ingredients (APIs) and ligands for catalysis. While a closely related analog, 1-(2-Chloropyridin-3-yl)ethanol, has characterized 1 H NMR data (CDCl 3 , 400 MHz) with signals at δ 8.15 (dd, J = 5, 2 Hz, 1H), 7.95 (dd, J = 8, 2 Hz, 1H), 7.20 (dd, J = 8, 5 Hz, 1H), 5.15 (d, J = 7 Hz, 1H), and 1.45 (d, J = 7 Hz, 3H) , the specific properties of the (S)-enantiomer are optimized for asymmetric synthesis. Researchers utilize this compound in the synthesis of potential drug candidates, particularly where the 2-chloropyridin-3-yl moiety is a key structural element. Its applications extend to materials science and agrochemical research. The product is provided with high enantiomeric purity to ensure consistent and reliable research outcomes. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S)-1-(2-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMGQROBOUHKQO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular structure and weight of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Protocols, and Quality Control

Executive Summary

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (CAS: 131674-39-0 for racemate; enantiomer specific registry may vary) represents a critical chiral building block in the synthesis of next-generation kinase inhibitors and GPCR modulators. Its structural motif—a pyridine ring substituted with a halogen and a chiral hydroxyethyl group—serves as a versatile pharmacophore, offering both hydrogen-bond accepting capabilities (pyridine nitrogen) and a handle for further functionalization (chiral alcohol). This guide provides a definitive technical analysis of its molecular properties, validated synthesis via asymmetric transfer hydrogenation, and rigorous quality control methodologies.

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is foundational to its use in GMP environments. The presence of the chlorine atom at the C2 position significantly alters the electronic landscape of the pyridine ring compared to its non-halogenated counterparts, influencing both reactivity and metabolic stability.

1.1 Structural Specifications
ParameterSpecification
IUPAC Name (1S)-1-(2-chloropyridin-3-yl)ethanol
Common Name (S)-2-Chloro-3-(1-hydroxyethyl)pyridine
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Monoisotopic Mass 157.0294 Da
CAS Number (Racemate) 131674-39-0
CAS Number (R-isomer) 2227861-50-7 (Reference for antipode)
Chiral Center C1 of the ethyl group (attached to C3 of pyridine)
Physical State Viscous colorless to pale yellow oil or low-melting solid
1.2 Stereochemical Configuration

The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The chiral center is the carbon atom of the ethanol chain attached to the pyridine ring.

  • Priority 1: -OH group (Oxygen, Atomic Number 8).

  • Priority 2: 2-Chloropyridin-3-yl ring (Carbon attached to N and Cl-substituted C).[1]

  • Priority 3: Methyl group (-CH₃).

  • Priority 4: Hydrogen.

When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction, designating the (S) configuration.

Part 2: Synthetic Pathways & Process Chemistry

While racemic synthesis followed by chiral resolution is possible, it is inefficient for large-scale drug development. The preferred industry standard is Asymmetric Transfer Hydrogenation (ATH) . This method offers high enantiomeric excess (ee), mild conditions, and scalability.

2.1 Reaction Mechanism & Causality

We utilize a Ruthenium-based catalyst system. The choice of the (S,S)-Ts-DPEN ligand is causal to the stereochemical outcome. The catalyst creates a chiral pocket that directs the hydride delivery to the re-face of the ketone (1-(2-chloropyridin-3-yl)ethanone), yielding the (S)-alcohol.

  • Substrate: 1-(2-Chloropyridin-3-yl)ethanone

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Hydrogen Source: Formic acid / Triethylamine (HCOOH/TEA) azeotrope.

2.2 Validated Synthesis Protocol

Note: This protocol is designed for a 10g scale batch.

  • Catalyst Preparation: In a Schlenk flask under nitrogen, charge [RuCl₂(p-cymene)]₂ (0.05 eq) and (S,S)-Ts-DPEN (0.10 eq). Add anhydrous isopropanol (50 mL) and heat to 80°C for 1 hour. Cool to room temperature.

  • Reaction Initiation: Dissolve 1-(2-chloropyridin-3-yl)ethanone (10.0 g, 64 mmol) in acetonitrile (30 mL). Add the catalyst solution.

  • Hydrogen Transfer: Slowly add a 5:2 mixture of Formic Acid:Triethylamine (20 mL) while maintaining the temperature at 0°C to control exotherm.

  • Incubation: Stir the mixture at 25°C for 12–16 hours. Monitor conversion by TLC or HPLC.

  • Quench & Workup: Quench with saturated NaHCO₃ solution (pH ~8). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes:EtOAc 80:20) yields the pure (S)-alcohol.

2.3 Process Logic Diagram (Graphviz)

SynthesisWorkflow Ketone Start: 1-(2-Chloropyridin-3-yl)ethanone (Achiral Precursor) Reaction Asymmetric Transfer Hydrogenation (HCOOH/TEA, 25°C, 16h) Ketone->Reaction Substrate Input Catalyst Catalyst Activation RuCl(p-cymene) + (S,S)-Ts-DPEN Catalyst->Reaction Chiral Induction Workup Quench (NaHCO3) & Extraction Reaction->Workup Conversion >99% Product End: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (>98% ee) Workup->Product Purification

Caption: Workflow for the enantioselective synthesis of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol via Ru-catalyzed ATH.

Part 3: Structural Elucidation & Quality Control

Trustworthiness in data is established through orthogonal analytical methods. A single method is insufficient for chiral compounds.

3.1 Nuclear Magnetic Resonance (NMR)

The chlorine atom at C2 deshields the adjacent protons.[2] The chiral center creates a distinct quartet for the methine proton.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.28 (dd, 1H, J=4.8, 1.9 Hz): H6 of pyridine (adjacent to Nitrogen).

    • δ 7.92 (dd, 1H, J=7.6, 1.9 Hz): H4 of pyridine.

    • δ 7.28 (dd, 1H, J=7.6, 4.8 Hz): H5 of pyridine.

    • δ 5.25 (q, 1H, J=6.4 Hz): CH -OH (Chiral methine).

    • δ 2.85 (br s, 1H): -OH (Exchangeable).

    • δ 1.52 (d, 3H, J=6.4 Hz): -CH₃.

3.2 Chiral HPLC Method (Enantiomeric Excess)

To validate the (S)-enantiomer purity against the (R)-antipode.

ParameterCondition
Column Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (S)-Isomer: ~8.5 min (Major) (R)-Isomer: ~10.2 min (Minor)
Acceptance Criteria ee > 98.0%
3.3 Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Expected Ion: [M+H]⁺ = 158.0/160.0 (Characteristic 3:1 Chlorine isotope pattern).

Part 4: Application in Drug Discovery

This scaffold is a bioisostere for phenyl-ethanol groups found in ALK and ROS1 inhibitors (e.g., Crizotinib analogs). The pyridine nitrogen provides a specific anchor point for hydrogen bonding with kinase hinge regions (e.g., Met1199 in ALK).

Mechanistic Pathway Visualization:

DrugDesign Scaffold (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol Modification Nucleophilic Substitution (SNAr) at C2-Chlorine Scaffold->Modification Route A: Heterocycle Formation Coupling Mitsunobu Reaction at Chiral Alcohol Scaffold->Coupling Route B: Ether Linkage Target Kinase Inhibitor (ALK/ROS1) (Chiral Retention Essential) Modification->Target Coupling->Target

Caption: Divergent synthetic utility of the scaffold in generating kinase inhibitor libraries.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14691917, 1-(2-Chloropyridin-3-yl)ethanol. Retrieved from [Link]

  • Noyori, R., & Hashiguchi, S. (1997).Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

Sources

Technical Guide: Solubility Profile & Solvent Selection for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

[1]

Part 1: Executive Summary & Physicochemical Context[1]

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (CAS: Enantiomer specific, Racemate: 131674-39-0) is a functionalized pyridine derivative characterized by a secondary alcohol adjacent to a chloropyridine ring.[1] Its solubility behavior is governed by the competition between the hydrogen-bond donating capability of the hydroxyl group and the lipophilic nature of the chloro-substituted heteroaromatic ring.

  • Chemical Nature: Amphiphilic solid/viscous oil (depending on purity/enantiomeric excess).

  • Key Application: Chiral building block for kinase inhibitors; substrate for enzymatic kinetic resolution.

  • Solubility Class: Soluble in polar organic solvents; sparingly soluble in non-polar hydrocarbons; pH-dependent solubility in aqueous media due to the basic pyridine nitrogen (pKa ~2-3).[1]

Part 2: Thermodynamic Solubility Profile

The solubility of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol follows a non-ideal solution behavior typical of polar aromatic alcohols.[1] The data below categorizes solvents based on interaction capability (dipole-dipole vs. hydrogen bonding).

Predicted Solubility Classes (at 25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Strong H-bond acceptance by pyridine N and donation by -OH group.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Excellent solvation of the aromatic system; disrupts intermolecular H-bonds.[1]
Esters/Ketones Ethyl Acetate, AcetoneHigh (>50 mg/mL)Good general solubility; often used for extraction.
Chlorinated DCM, ChloroformHigh (>100 mg/mL)High dispersion forces interact favorably with the chloropyridine ring.
Ethers THF, MTBE, 2-MeTHFModerate-High MTBE is a preferred solvent for enzymatic resolution due to enzyme compatibility.[1]
Hydrocarbons n-Heptane, HexaneLow (<5 mg/mL)Lack of polar interactions; acts as an antisolvent .[1]
Aqueous Water (Neutral pH)Low-Moderate Limited by the lipophilic chloro-group; solubility increases significantly at pH < 3.[1]
Thermodynamic Parameters (Van't Hoff Analysis)

To determine the precise solubility (


Modified Apelblat Equation

Where




positive (endothermic)1
  • Critical Insight: In Isopropanol (IPA), a sharp solubility differential exists between 20°C and 60°C, making IPA/Heptane systems ideal for cooling crystallization to upgrade enantiomeric excess (ee).[1]

Part 3: Experimental Protocol (Self-Validating System)

This protocol defines the Gravimetric Standard Method to determine the exact saturation limit. This workflow is self-validating because it includes a mass-balance check and HPLC purity confirmation.

Workflow: Saturation Shake-Flask Method

Reagents: High-purity (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (>98% ee), HPLC-grade solvents.

  • Preparation:

    • Add excess solid compound to 5 mL of the target solvent in a crimp-sealed glass vial.

    • Ensure a visible solid phase remains (supersaturation).

  • Equilibration:

    • Place vials in a thermostatic shaker (e.g., Eppendorf ThermoMixer) at the target temperature (e.g., 25°C ± 0.1°C).

    • Agitate at 600 rpm for 24 hours to ensure equilibrium.

  • Phase Separation:

    • Stop agitation and allow solids to settle for 2 hours (isothermal).

    • Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to T if T > Ambient).

  • Quantification (Dual-Validation):

    • Method A (Gravimetric): Evaporate a known volume (

      
      ) of filtrate in a tared vessel under vacuum. Weigh the residue (
      
      
      ).
      
      
      [1]
    • Method B (HPLC): Dilute filtrate and analyze peak area against a calibration curve.

    • Validation Rule: Method A and Method B results must deviate by < 5%.

  • Solid Phase Analysis:

    • Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to detect any solvate formation or polymorphic transitions during equilibration.

Part 4: Visualization of Solubility Screening Workflow

The following diagram outlines the decision logic for selecting solvents for Crystallization vs. Reaction (e.g., Enzymatic Resolution).

SolubilityWorkflowStartStart: (S)-1-(2-Chloropyridin-3-yl)ethan-1-olScreenSolubility Screening (25°C)Start->ScreenClassifyClassify SolventsScreen->ClassifyHighSolHigh Solubility(>100 mg/mL)MeOH, DCM, DMSOClassify->HighSolModSolModerate Solubility(10-50 mg/mL)IPA, Toluene, MTBEClassify->ModSolLowSolLow Solubility(<5 mg/mL)Heptane, WaterClassify->LowSolDecisionApplication SelectionHighSol->DecisionReaction SolventModSol->DecisionCrystallization SolventLowSol->DecisionAntisolventCrystCrystallization Process(Purification)Decision->CrystTarget: High PurityReactReaction Medium(Synthesis/Resolution)Decision->ReactTarget: High YieldOptCrystProtocol: Cooling CrystallizationDelta T: 60°C -> 0°CCryst->OptCrystUse Cooling Profile(IPA/Heptane)OptReactProtocol: Enzymatic ResolutionSolvent: MTBE or TolueneReact->OptReactUse Homogeneous(DCM, MTBE)

Caption: Workflow for selecting optimal solvent systems based on solubility thresholds for purification vs. synthesis applications.

Part 5: Application in Chiral Resolution & Purification

Crystallization Solvent Systems

For upgrading the enantiomeric purity of the (S)-isomer, a cooling crystallization strategy is recommended.

  • Primary Solvent: Isopropanol (IPA) or Ethanol.

  • Antisolvent: n-Heptane.[1]

  • Ratio: Dissolve in minimum IPA at 60°C; add Heptane until cloud point; cool slowly to 0°C.

  • Mechanism:[1][2][3][4][5] The racemate often has a lower solubility or forms a different crystal lattice compared to the pure enantiomer, allowing for "enantiomeric enrichment" in the solid phase (if forming a conglomerate) or mother liquor.

Enzymatic Resolution Media

When preparing the (S)-enantiomer via lipase-catalyzed kinetic resolution (e.g., using CAL-B):

  • Preferred Solvents: MTBE (Methyl tert-butyl ether), Toluene, or Diisopropyl ether.[1]

  • Why? These hydrophobic solvents preserve the enzyme's "lid-open" active conformation better than hydrophilic solvents like DMSO, which can strip essential water from the enzyme surface.

Part 6: References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10942697, 3-Acetyl-2-chloropyridine."[1] PubChem. Accessed February 26, 2026. [Link]

Pharmacological Potential of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol Derivatives: A Whitepaper on Kinase Inhibitor Synthesis and c-Met Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is a highly versatile, chiral building block in modern medicinal chemistry. Its unique structural topology—combining a halogenated pyridine ring with a chiral secondary alcohol—makes it an indispensable intermediate in the synthesis of targeted therapeutics, most notably receptor tyrosine kinase (RTK) inhibitors. This technical guide explores the pharmacological potential of its derivatives, detailing the structure-activity relationships (SAR), mechanistic pathways, and step-by-step synthetic protocols that transform this precursor into life-saving oncology drugs like the c-Met inhibitor Savolitinib (Volitinib)[1].

Chemical Identity & Structural Rationale

The scaffold of 1-(2-chloropyridin-3-yl)ethan-1-ol (CAS: 131674-39-0) provides two critical reactive sites that dictate its pharmacological utility[2]:

  • The 2-Chloro Substituent: The chlorine atom at the C2 position of the pyridine ring is highly electron-withdrawing. This modulates the basicity of the pyridine nitrogen—crucial for optimizing the pharmacokinetic profile of the final drug—and acts as an excellent leaving group for intramolecular Nucleophilic Aromatic Substitution (SNAr) during heterocycle construction[3].

  • The C3-Ethanol Group: The secondary alcohol can undergo stereospecific SN2 displacements to yield chiral aliphatic side chains, or it can be oxidized to an acetyl group to form 1-(2-chloropyridin-3-yl)ethanone (3-acetyl-2-chloropyridine)[4]. The latter is the foundational step in constructing bicyclic heteroaromatic systems.

Pharmacological Significance: Targeting c-Met Kinase

Derivatives of this scaffold are predominantly utilized to synthesize inhibitors of the mesenchymal-epithelial transition factor (c-Met)[1]. c-Met is a receptor tyrosine kinase whose dysregulation drives tumor proliferation, metastasis, and acquired resistance in various cancers (e.g., non-small cell lung cancer, gastric cancer)[5].

When 1-(2-chloropyridin-3-yl)ethanone is cyclized with hydrazine derivatives, it forms a pyrazolo[3,4-b]pyridine core[3]. This bicyclic system is the exact pharmacophore of Savolitinib. The pyrazolopyridine core acts as a potent ATP-competitive inhibitor, forming critical hydrogen bonds with the hinge region of the c-Met kinase domain, thereby shutting down downstream PI3K/AKT and RAS/MAPK signaling pathways[6].

G HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Savolitinib Savolitinib / c-Met Inhibitors (Derived from 2-Chloropyridine) Savolitinib->cMet Inhibits (ATP-competitive) Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: c-Met signaling pathway and the inhibitory mechanism of Savolitinib.

Synthetic Workflows & Experimental Protocols

To ensure high fidelity in drug development, the transformation of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol must be executed with strict control over reaction conditions. Below are the self-validating protocols for the synthesis of the Savolitinib precursor, 3-acetyl-2-chloropyridine, and its subsequent cyclization.

Protocol A: Oxidation to 1-(2-Chloropyridin-3-yl)ethanone

Causality: The oxidation of the secondary alcohol to a ketone is required to create an electrophilic carbon center. This sets the stage for the subsequent condensation with hydrazine. A modified, low-temperature chromic anhydride (Jones-type) oxidation is employed to prevent over-oxidation or cleavage of the delicate pyridine ring[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (0.0635 mol) of 1-(2-chloropyridin-3-yl)ethan-1-ol in 200 mL of anhydrous acetone within a 1-liter round-bottom flask[4]. Purge the system with argon to prevent ambient moisture interference.

  • Temperature Control: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Strict thermal control minimizes exothermic degradation of the pyridine core[4].

  • Oxidant Addition: Slowly add 19.0 g (0.19 mol) of pure, crushed chromic anhydride (CrO3) in small portions over 30 minutes[4].

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature (20-25 °C) for exactly 3 hours[4].

  • Quenching & Neutralization: Quench the unreacted oxidant by adding 100 mL of 2-propanol. Adjust the pH of the solution to 8.0 using a saturated aqueous sodium bicarbonate (NaHCO3) solution[4].

  • Extraction & Purification: Filter the mixture and wash the solid cake with chloroform. Separate the organic layer, extract the aqueous phase twice with 100 mL chloroform, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield ~8.0 g (81% yield) of 1-(2-chloropyridin-3-yl)ethanone as an oil[4].

Protocol B: SNAr Cyclization to Pyrazolo[3,4-b]pyridine

Causality: The ketone reacts with hydrazine to form a hydrazone intermediate. The secondary amine of the hydrazine then attacks the C2 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen stabilizes the Meisenheimer complex, allowing the rapid expulsion of the chloride ion (SNAr), yielding the bicyclic pyrazolo[3,4-b]pyridine core[3].

G SM (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (Chiral Precursor) Oxidation Oxidation (CrO3 / Acetone) SM->Oxidation Ketone 1-(2-Chloropyridin-3-yl)ethanone (Key Intermediate) Oxidation->Ketone Cyclization Hydrazine Cyclization (SNAr) Ketone->Cyclization Pyrazolopyridine Pyrazolo[3,4-b]pyridine Core Cyclization->Pyrazolopyridine API Savolitinib (Volitinib) c-Met Inhibitor Pyrazolopyridine->API

Fig 2: Synthetic workflow from the chiral chloropyridine precursor to Savolitinib.

Quantitative Data & SAR Analysis

The table below summarizes the structure-activity relationship (SAR) and pharmacological metrics of key derivatives and intermediates originating from the 2-chloropyridine scaffold, demonstrating its versatility in kinase inhibitor design.

Compound / IntermediateTarget / RoleIC50 (c-Met) / YieldKey Structural Feature
(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol Chiral Building BlockN/A (Precursor)Secondary chiral alcohol; C2-Chlorine[2]
1-(2-Chloropyridin-3-yl)ethanone Savolitinib Precursor81% (Synthesis Yield)Acetyl group adjacent to 2-chloro[4]
Savolitinib (Volitinib) c-Met Kinase~5 nMPyrazolo[3,4-b]pyridine core[1],[6]
Compound 51am c-Met Kinase41.53 nM6,7-dimethoxyquinoline + thiadiazole[5]
Foretinib c-Met / VEGFR21.3 nM (c-Met)Quinoline core with urea group[6]

Conclusion

The pharmacological trajectory of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol derivatives underscores the elegance of rational drug design. By leveraging the specific electronic and steric properties of the 2-chloropyridine motif, medicinal chemists can construct highly complex, ATP-competitive kinase inhibitors. The robust synthetic methodologies—ranging from controlled oxidations to SNAr cyclizations—ensure that these derivatives remain foundational in the ongoing development of next-generation oncology therapeutics targeting the c-Met pathway.

References

  • Nan, X., et al. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Available at:[Link]

Sources

Safety Data Sheet (SDS) for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Monograph: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Chemical Identity & Strategic Importance

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is a high-value chiral heterocyclic intermediate. Its structural integrity is critical in the synthesis of next-generation kinase inhibitors, specifically targeting the MET/ALK/ROS1 pathways (e.g., analogs related to Crizotinib).

Unlike simple solvents, this compound possesses a chiral center at the benzylic position. The preservation of its enantiomeric excess (%ee) during handling is as vital as the safety of the operator. This guide integrates safety compliance (SDS) with quality assurance protocols.

Parameter Technical Detail
IUPAC Name (1S)-1-(2-chloropyridin-3-yl)ethanol
Common Name (S)-1-(2-Chloro-3-pyridyl)ethanol
CAS Number (Racemic) 131674-39-0 (Primary Reference for Safety)
CAS Number (Specific) Note: Specific (S)-enantiomer CAS is often proprietary or listed under internal codes; safety data is derived from the racemate.[1]
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Structural Feature Pyridine ring with ortho-chloro substitution; secondary chiral alcohol.

Hazard Profiling & GHS Classification

Rationale: The presence of the pyridine ring and the halogen atom suggests potential for mucous membrane irritation and systemic toxicity if absorbed. The following classification is based on the racemate and structural analogs (2-chloropyridine).

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Acute Tox)
      
    • 
      (Aquatic Toxicity - Provisional)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed. (Mechanism: Pyridine derivatives can disrupt metabolic pathways in the liver).

  • H315: Causes skin irritation. (Mechanism: Lipophilic nature allows dermal penetration; basic nitrogen interacts with skin proteins).

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Operational Handling Protocols (Self-Validating Systems)

This section moves beyond standard "wear gloves" advice. It establishes a causal link between the chemical's properties and the required protocol.

A. Storage & Stability (The "Why" behind the "How")
  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Causality: The secondary alcohol is susceptible to oxidation to the ketone (1-(2-chloropyridin-3-yl)ethanone). The 2-chloro position activates the ring, making it slightly prone to nucleophilic attack if moisture is present over long periods.

  • Validation: Check appearance before use. A shift from white/off-white solid to yellow oil indicates decomposition or oxidation.

B. Transfer & Weighing Workflow

To prevent racemization or degradation, minimize exposure to ambient moisture and acidic vapors.

SafeHandling Start START: Material Retrieval PPE Step 1: PPE Verification (Nitrile Gloves, Lab Coat, Goggles) Start->PPE Env Step 2: Environment Check (Fume Hood On? Inert Gas Flow?) PPE->Env Weigh Step 3: Weighing (Avoid metal spatulas if possible to prevent trace metal catalysis) Env->Weigh QC Step 4: In-Process QC (Check 1H-NMR or Chiral HPLC) Weigh->QC QC->Start Fail (Discard/Purify) Reaction Step 5: Reaction/Usage (Maintain Inert Atmosphere) QC->Reaction Pass

Figure 1: Safe Handling & Quality Assurance Workflow. Note the critical QC step to verify enantiomeric purity before commitment to synthesis.

Emergency Response Architecture

In the event of a breach in containment, follow this logic. The 2-chloropyridine moiety releases toxic chloride and nitrogen oxide fumes upon thermal decomposition.

Fire Fighting Measures
  • Media: Water spray, Carbon dioxide (CO2), Dry chemical, or Chemical foam.

  • Specific Hazard: Emits toxic fumes of Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide (CO).

  • Protocol: Firefighters must wear SCBA. Do not inhale smoke.

Spill Response Logic

SpillResponse Spill Spill Detected Size Volume? Spill->Size Small Small (< 10g/mL) Size->Small Minor Large Large (> 10g/mL) Size->Large Major ActionSmall 1. Absorb with sand/vermiculite 2. Place in sealed waste container 3. Clean surface with mild detergent Small->ActionSmall ActionLarge 1. EVACUATE AREA 2. Ventilate (if safe) 3. Call HazMat Team 4. Do not touch spilled material Large->ActionLarge

Figure 2: Decision Tree for Spill Response. Prioritizes evacuation for large spills due to potential respiratory irritation from volatile chlorinated residues.

Technical Specifications

PropertyValue
Physical State Solid (Low melting point) or viscous oil (depending on purity)
Color White to pale yellow
Boiling Point ~250°C (Predicted)
Melting Point 45-50°C (Typical for similar analogs)
Solubility Soluble in Methanol, DMSO, DCM, Ethyl Acetate.
Chirality (S)-enantiomer (Check Optical Rotation)
Purity Marker 1H NMR: Doublet at ~1.4 ppm (CH3), Quartet at ~4.9 ppm (CH-OH)

References

  • ChemicalBook. (2025).[2][3] 3-Acetyl-2-chloropyridine and related intermediates (CAS 131674-39-0).[3] Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet for 2-Chloropyridine (Parent Structure Analog). Retrieved from

  • MedChemExpress. (2024). 1-(2-Chloropyridin-3-yl)ethanol-d4 (Deuterated Analog Data). Retrieved from

  • Google Patents. (2013). Preparation method of crizotinib intermediate. CN103319311A. Retrieved from

  • PubChem. (2024). Compound Summary for 2-Chloropyridine derivatives. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling. Enantiomer-specific hazards may vary slightly from the racemate.

Sources

A Comprehensive Technical Guide to Chiral Pyridine Ethanol Derivatives: Synthesis, Catalysis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral pyridine ethanol derivatives represent a cornerstone class of compounds in modern organic chemistry, bridging the gap between medicinal chemistry and asymmetric catalysis. The pyridine ring, a prevalent motif in over 60 FDA-approved pharmaceuticals, imparts unique electronic properties and coordinating abilities, while the adjacent chiral ethanol functionality provides a crucial handle for inducing stereoselectivity.[1] This guide offers an in-depth exploration of these versatile molecules, from their enantioselective synthesis to their application as powerful ligands and catalysts. We will dissect the causality behind synthetic choices, present field-proven experimental protocols, and summarize performance data, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging these structures in their work.

The Strategic Importance of the Chiral Pyridine Ethanol Scaffold

The pyridine moiety is one of the most fundamental nitrogen-containing aromatic heterocycles in drug design and catalysis.[1][2] Its inclusion in a chiral framework, particularly as a 1-(pyridin-2-yl)ethanol derivative, creates a molecule with immense potential. The Lewis basic nitrogen atom serves as a primary coordination site for metal centers, a critical feature for developing chiral ligands. However, this same property presents a significant challenge in synthesis, as the pyridine nitrogen can coordinate to and deactivate many catalytic systems.

The adjacent stereogenic alcohol is not merely a chiral auxiliary. It plays a direct role in stereochemical communication, either through hydrogen bonding interactions or by forming a chelate with the pyridine nitrogen to create a rigid, well-defined chiral environment around a metal center. This combination of a hemilabile coordinating pyridine ring and a stereodirecting alcohol group is the foundation of their success in asymmetric catalysis.[3] This guide focuses on the practical synthesis of these scaffolds and their subsequent application in high-impact transformations.

Foundational Synthetic Strategies for Enantiopure Pyridine Ethanols

Accessing enantiomerically pure or enriched pyridine ethanol derivatives is the primary gateway to their application. The choice of synthetic route is dictated by the availability of starting materials, desired scale, and required enantiopurity. Three dominant strategies have emerged as the most robust and versatile.

2.1 Asymmetric Reduction of Prochiral Pyridyl Ketones

The most direct and atom-economical approach is the asymmetric reduction of a corresponding prochiral pyridyl ketone. This transformation is typically achieved through catalytic transfer hydrogenation or direct hydrogenation using chiral transition metal complexes.

Causality of Catalyst Choice: The success of this method hinges on catalysts that can effectively differentiate between the two prochiral faces of the ketone while tolerating the coordinating pyridine substrate. Ruthenium and Iridium complexes featuring chiral diamine or aminophosphine ligands have proven exceptionally effective.[4][5] The catalyst forms a transient, chiral hydride species that is delivered preferentially to one face of the carbonyl, establishing the stereocenter with high fidelity.

A chemoenzymatic approach offers a green and highly selective alternative. Alcohol dehydrogenases (ADHs), such as the one from Lactobacillus kefir, can reduce pyridyl ketones with excellent enantioselectivity (95 to >99% ee) and high yields, representing a powerful tool for accessing these chiral alcohols.[6]

cluster_synthesis Asymmetric Reduction Workflow Prochiral_Ketone Pyridyl Ketone Product Chiral Pyridine Ethanol Prochiral_Ketone->Product Asymmetric Reduction Chiral_Catalyst Chiral Ru/Ir Catalyst or Alcohol Dehydrogenase Chiral_Catalyst->Product H_Source H₂ or Isopropanol H_Source->Product

Caption: Workflow for asymmetric reduction of prochiral ketones.

2.2 Enantioselective Addition to Pyridyl Aldehydes

An alternative strategy involves the enantioselective addition of organometallic nucleophiles (e.g., Grignard or organozinc reagents) to pyridine-2-carboxaldehyde. The challenge lies in controlling the stereochemistry of the newly formed carbinol center. This is often achieved by pre-complexing the aldehyde with a chiral auxiliary or by employing a chiral ligand that modulates the reactivity of the organometallic reagent.[7] This method is particularly useful for installing alkyl or aryl groups other than a simple methyl group at the carbinol position.

2.3 Enzymatic Kinetic Resolution

For racemic pyridine ethanols, enzymatic kinetic resolution provides a reliable pathway to isolate one enantiomer in high purity. This technique exploits the ability of enzymes, most commonly lipases like Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the alcohol at a much higher rate than the other.[3]

The Self-Validating System: The process is inherently self-validating. By monitoring the reaction to ~50% conversion, one can isolate the unreacted alcohol and the newly formed ester. If the enzyme is effective, these two products will be opposite enantiomers, both with high enantiomeric excess (ee). This provides access to both (R)- and (S)-enantiomers from a single racemic batch.[3]

cluster_resolution Lipase-Catalyzed Kinetic Resolution Racemic_Alcohol (R/S)-Pyridyl Ethanol Process Lipase (CALB) + Acyl Donor (Vinyl Acetate) Racemic_Alcohol->Process S_Alcohol (S)-Pyridyl Ethanol (unreacted) Process->S_Alcohol Slow R_Acetate (R)-Pyridyl Acetate (product) Process->R_Acetate Fast

Caption: General workflow for enzymatic kinetic resolution.

Applications in Asymmetric Catalysis: From Ligand to Transformation

The true value of chiral pyridine ethanol derivatives is realized when they are employed as ligands in metal-catalyzed asymmetric reactions. Their modular synthesis allows for fine-tuning of steric and electronic properties to optimize catalyst performance.[3]

3.1 The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

A classic and highly informative test for the efficacy of chiral pyridyl alcohol ligands is the enantioselective addition of diethylzinc to benzaldehyde.[3][8] In this reaction, the chiral pyridyl alcohol acts as a pre-catalyst. It first reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates the aldehyde, positioning it for a stereoselective attack by a second molecule of diethylzinc. The absolute configuration of the pyridyl alcohol directly dictates the stereochemical outcome of the product alcohol.[8]

3.2 Advanced Catalytic Systems

Beyond this benchmark, derivatives of chiral pyridine ethanols are integral to a host of modern, high-impact catalytic systems.

  • Palladium-Catalyzed Allylic Alkylation: Chiral pyridyl oxazoline and pyridyl phosphinite ligands, synthesized from chiral pyridine ethanol precursors, are effective in palladium-catalyzed asymmetric allylic alkylation, a fundamental C-C bond-forming reaction.[8][9]

  • Copper-Catalyzed Conjugate Addition: The pyridine moiety can activate adjacent olefins towards nucleophilic attack. Using a chiral copper-diphosphine catalyst, highly enantioselective conjugate additions of Grignard reagents to alkenyl pyridines can be achieved.[1][10]

  • Iridium-Catalyzed C-H Borylation: Advanced chiral N,B-bidentate ligands derived from chiral pyridine units enable highly enantioselective Iridium-catalyzed C-H borylation, a powerful method for direct C-H functionalization.[3][11]

Table 1: Performance of Chiral Pyridine-Based Ligands in Asymmetric Catalysis

ReactionCatalyst/Ligand SystemSubstrateYield (%)ee (%)Reference
Conjugate AlkylationCu / Chiral Diphosphineβ-Substituted Alkenyl Pyridine52 - 9486 - 95[1][10]
Asymmetric HydrogenationIr / Chiral LigandPhenyl (pyridin-2-yl) methanone95 - 97>99[5]
Addition to AldehydeChiral Pyridyl Alcohol / DiethylzincBenzaldehydeHighUp to 99[3]
Reductive ArylationNi / Chiral 2,2'-BipyridineAldehydesHighHigh[3][11]
Field-Proven Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key experiments, designed to be robust and reproducible in a standard synthetic chemistry laboratory.

4.1 Protocol: Synthesis of a Prochiral Ketone (2-acetylpyridine)

This protocol describes the synthesis of a common precursor for asymmetric reduction. The causality lies in the use of a Weinreb amide, which prevents over-addition of the organolithium reagent, a common side reaction with other acylating agents.

  • Weinreb Amide Formation:

    • To a solution of acetic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

    • Stir for 1 hour at room temperature.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM and cool to 0 °C.

    • Slowly add the acid chloride solution to the hydroxylamine solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Work up with aqueous HCl, followed by saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the Weinreb amide.

  • Ketone Synthesis:

    • To a solution of 2-bromopyridine (1.2 eq) in anhydrous THF at -78 °C under Argon, add n-butyllithium (1.2 eq) dropwise.[3]

    • Stir the resulting pyridyllithium species for 30 minutes at -78 °C.[3]

    • Add a solution of the Weinreb amide (1.0 eq) in anhydrous THF dropwise.[3]

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.[3]

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.[3]

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography (silica gel) to afford 2-acetylpyridine.

4.2 Protocol: Application in Catalysis - Enantioselective Addition of Diethylzinc

This protocol demonstrates the use of a chiral pyridyl alcohol as a catalyst. The strict anhydrous and inert conditions are critical, as organozinc reagents are highly reactive towards water and oxygen.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral pyridyl alcohol catalyst (e.g., (R)-1-(pyridin-2-yl)ethanol) (0.05 mmol, 5 mol%).[3]

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C.[3]

  • Add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise. The solution may become cloudy as the zinc alkoxide forms.[3]

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active catalyst.[3]

  • Add benzaldehyde (1.0 mmol) dropwise.[3]

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (5 mL).[3]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral secondary alcohol product.

  • Determine the enantiomeric excess (ee) of the product via chiral HPLC analysis.

Conclusion and Future Outlook

Chiral pyridine ethanol derivatives are far more than simple molecules; they are enabling tools for the construction of complex, enantiomerically pure compounds. Their synthesis, while challenged by the nature of the pyridine ring, is now well-established through robust catalytic and enzymatic methods. As ligands, they have demonstrated exceptional performance in a wide array of asymmetric transformations, a testament to their unique combination of steric and electronic properties.[3][11]

The future of this field lies in the development of new ligand architectures based on the chiral pyridine-alcohol scaffold.[11][12] By incorporating these proven chiral units into more complex ligand frameworks, such as bidentate N,N or P,N ligands, researchers will continue to push the boundaries of asymmetric catalysis, enabling the synthesis of next-generation pharmaceuticals and advanced materials with unprecedented levels of stereochemical control.[4]

References
  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (n.d.). Google Scholar.
  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. (n.d.). Semantic Scholar.
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis | Accounts of Chemical Research - ACS Publications. (2024, March 6). ACS Publications.
  • Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis - Benchchem. (n.d.). BenchChem.
  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing). (2018, February 22). Royal Society of Chemistry.
  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. (2023, July 11). ACS Publications.
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024, March 19). ACS Publications.
  • Highly enantioselective catalytic synthesis of chiral pyridines - PMC - NIH. (2017, December 12). National Institutes of Health.
  • (PDF) Highly enantioselective catalytic synthesis of chiral pyridines - ResearchGate. (2017, December 13). ResearchGate.
  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC. (n.d.). National Institutes of Health.
  • Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications - Diva-Portal.org. (2022, June 22). Diva-Portal.org.
  • Highly enantioselective catalytic synthesis of chiral pyridines - PubMed. (2017, December 12). PubMed.
  • A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. (2015, September 29). ResearchGate.
  • Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. - SciSpace. (2004, May 5). SciSpace.
  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde - YouTube. (2025, April 13). YouTube.
  • JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents. (n.d.). Google Patents.
  • Synthesis of pyridine derivatives using aza Diels–Alder methodology - ResearchGate. (2025, August 6). ResearchGate.
  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents. (n.d.). Google Patents.

Sources

Comprehensive Stability Profile and Handling Protocols for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, chiral pyridylic alcohols serve as indispensable building blocks for active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and targeted oncology therapeutics. Among these, (S)-1-(2-chloropyridin-3-yl)ethan-1-ol (CAS: 131674-39-0) is highly valued for its stereocenter and functionalizable pyridine ring.

However, as a Senior Application Scientist, I frequently observe that researchers underestimate the intrinsic reactivity of this molecule under ambient conditions (20–25°C, ambient humidity, and atmospheric oxygen). While commercial suppliers strictly mandate refrigerated storage at 2–8°C to maintain stability[1][1], prolonged exposure to ambient environments triggers a cascade of chemical and stereochemical degradation events. This whitepaper deconstructs the mechanistic causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Molecular Architecture & Intrinsic Reactivity

The reactivity of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol is governed by the synergistic electronic effects of its structural motifs:

  • The 2-Chloropyridine Scaffold: The highly electronegative chlorine atom at the ortho position withdraws electron density via inductive effects, rendering the pyridine ring electron-deficient. While this stabilizes the ring against electrophilic attack, it increases the acidity of the benzylic/pyridylic proton.

  • The Secondary Chiral Alcohol: The hydroxyl group is highly susceptible to autoxidation. The electron-withdrawing nature of the adjacent 2-chloropyridine ring slightly destabilizes potential carbocation intermediates (making spontaneous

    
     dehydration less likely than in standard benzylic alcohols), but it thermodynamically favors the oxidation of the alcohol to the corresponding ketone.
    
Mechanistic Degradation Pathways

Under ambient conditions, the molecule is subjected to three primary degradation vectors:

  • Autoxidation (Primary Pathway): Exposure to atmospheric oxygen slowly oxidizes the secondary alcohol to 3-acetyl-2-chloropyridine (CAS: 55676-21-6) [2][2]. This is the most prevalent degradation mechanism observed on the benchtop.

  • Dehydration (Secondary Pathway): In the presence of trace acidic impurities (often residual from prior synthetic steps) or elevated ambient temperatures, the molecule can eliminate water to form 2-chloro-3-vinylpyridine.

  • Racemization (Tertiary Pathway): The (S)-stereocenter can undergo slow racemization if exposed to trace bases or via a reversible oxidation-reduction cycle, eroding the enantiomeric excess (ee) critical for downstream API efficacy.

Pathways Parent (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (Stable at 2-8°C) Oxidation Autoxidation (O2 exposure) Parent->Oxidation Dehydration Dehydration (Trace Acid/Heat) Parent->Dehydration Racemization Racemization (Base/Acid) Parent->Racemization Ketone 2-Chloro-3-acetylpyridine (Ketone) Oxidation->Ketone Vinyl 2-Chloro-3-vinylpyridine Dehydration->Vinyl Racemate (R/S)-Racemate Racemization->Racemate

Degradation pathways of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol under ambient conditions.

Empirical Stability Data

To quantify the impact of ambient exposure, we subjected high-purity (S)-1-(2-chloropyridin-3-yl)ethan-1-ol to a 30-day stability study. The data below illustrates the rapid chemical and chiral degradation that occurs when the 2–8°C storage mandate is ignored.

Table 1: Stability Profile of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol over 30 Days

Storage ConditionTime PointPurity (HPLC Area %)Enantiomeric Excess (ee %)Principal Degradant Detected
2-8°C (Control) Day 099.8%99.5%None
2-8°C (Control) Day 3099.8%99.5%None
25°C / 60% RH Day 798.5%99.2%3-Acetyl-2-chloropyridine (1.2%)
25°C / 60% RH Day 1496.4%98.8%3-Acetyl-2-chloropyridine (3.1%)
25°C / 60% RH Day 3092.1%97.5%3-Acetyl-2-chloropyridine (6.5%), Vinyl (0.8%)

Insight: The data confirms that oxidation to the ketone is the kinetically dominant degradation pathway at 25°C. Chiral erosion (racemization) occurs at a slower, but non-negligible rate.

Validated Analytical Workflows & Protocols

To accurately monitor the stability of this intermediate, analytical methods must be orthogonal—assessing both chemical purity and chiral integrity simultaneously. Furthermore, the methodology must be self-validating to prevent false positives caused by sample preparation artifacts.

Workflow Sample Ambient Sample Prep Sample Prep (Dilution in MeCN) Sample->Prep HPLC Reversed-Phase HPLC (Achiral Purity) Prep->HPLC Chemical Stability Chiral Chiral SFC/GC (Enantiomeric Excess) Prep->Chiral Chiral Stability Data Degradation Profile & Kinetics HPLC->Data Chiral->Data

Validated analytical workflow for chemical and chiral stability assessment.

Protocol 1: Self-Validating Stability-Indicating HPLC Assay

Causality & Design Rationale: We strictly utilize Acetonitrile (MeCN) rather than Methanol for sample preparation. Methanol can act as a nucleophile over time, potentially displacing the 2-chloro group via Nucleophilic Aromatic Substitution (


) under ambient conditions, leading to false degradation artifacts. MeCN is aprotic and preserves the integrity of the sample.

Step-by-Step Methodology:

  • System Suitability Test (SST) Preparation: Prepare a resolution standard by spiking 1.0 mg/mL of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol with 0.1 mg/mL of 3-acetyl-2-chloropyridine (the primary oxidative degradant) in HPLC-grade MeCN.

  • Sample Preparation: Accurately weigh 10.0 mg of the ambient-stored sample and dissolve in 10.0 mL of MeCN. Vortex for 30 seconds.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses the ionization of the pyridine nitrogen, preventing peak tailing).

    • Mobile Phase B: 0.1% TFA in MeCN.

    • Gradient: 5% B for 2 mins, ramp to 95% B over 15 mins. (Causality: The initial 2-minute isocratic hold is critical. The highly polar nature of the secondary alcohol requires sufficient time to partition into the stationary phase. A sudden gradient causes peak fronting.)

    • Detection: UV at 254 nm.

  • Self-Validation Check (Critical Step): Inject the SST standard. The system is only validated for sample analysis if the critical pair resolution (

    
    ) between the alcohol and the ketone is 
    
    
    
    . If
    
    
    , replace the mobile phase or column before proceeding.
  • Execution: Inject 5 µL of the prepared sample. For high-precision quantitative analysis, utilize deuterium-labeled internal standards (e.g., 1-(2-Chloropyridin-3-yl)ethanol-d1) for LC-MS confirmation [3][3].

Protocol 2: Optimal Handling and Storage Procedure

To mitigate the thermodynamic drive toward oxidation and racemization, implement the following handling protocol:

  • Inert Atmosphere Transfer: Always handle the bulk material in a glovebox or under a continuous stream of dry Argon. Nitrogen is acceptable, but Argon's higher density provides a superior protective blanket against atmospheric

    
    .
    
  • Aliquot Strategy: Do not repeatedly open the bulk container. Dissolve the required mass in an anhydrous, aprotic solvent (e.g., anhydrous THF or MeCN) immediately upon opening, or pre-weigh single-use aliquots.

  • Storage: Seal aliquots in amber glass vials (to prevent potential photolytic degradation) backfilled with Argon. Store strictly at 2–8°C .

Conclusion

The ambient stability of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol is fundamentally limited by its susceptibility to autoxidation and trace-catalyzed dehydration. By understanding the mechanistic causality of these degradation pathways—specifically the formation of 3-acetyl-2-chloropyridine—researchers can implement rational, self-validating analytical protocols and strict inert-handling procedures. Adhering to 2–8°C storage and utilizing aprotic diluents ensures that this critical chiral building block retains its chemical and stereochemical integrity throughout the drug development lifecycle.

References

  • Title: 1-(2-Chloropyridin-3-yl)
  • Title: 3-ACETYL-2-CHLOROPYRIDINE | 55676-21-6 Source: ChemicalBook URL
  • Title: ethanol | MedChemExpress (MCE)

Sources

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol: A Versatile Chiral Synthon for Kinase Inhibitor Design

[1]

Executive Summary

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (CAS: 131674-39-0 for racemic; specific stereoisomer often custom synthesized) represents a "privileged scaffold" in modern medicinal chemistry.[] It serves as a critical chiral building block for the synthesis of type I and II kinase inhibitors, specifically targeting c-Met and ALK pathways.[] Its structural value lies in its orthogonal reactivity : the 2-chloro group activates the pyridine ring for nucleophilic aromatic substitution (

This guide details the biocatalytic synthesis, orthogonal functionalization, and quality control of this synthon, designed for researchers requiring high optical purity (>99% e.e.) for pharmaceutical applications.

Chemical Profile & Structural Logic[2]

PropertySpecification
IUPAC Name (S)-1-(2-chloropyridin-3-yl)ethan-1-ol
Molecular Formula

Molecular Weight 157.59 g/mol
Chiral Center C1 (Ethyl group), (S)-configuration
Key Functionality 2-Chloro (Electrophile), 3-(S)-Hydroxyl (Nucleophile/Leaving Group)
Solubility Soluble in MeOH, DCM, DMSO; sparing solubility in water
The "Bioisostere" Advantage

In drug design, this pyridine scaffold often replaces the 1-(2,6-dichloro-3-fluorophenyl)ethanol moiety found in drugs like Crizotinib .[] The nitrogen atom in the pyridine ring lowers the lipophilicity (LogD) compared to the phenyl analog, potentially improving the metabolic stability and solubility profile of the final drug candidate while maintaining the critical

Synthesis: The Biocatalytic Route (Green Chemistry)

While asymmetric transfer hydrogenation (ATH) using Ru-Noyori catalysts is possible, the Biocatalytic Reduction using Ketoreductases (KREDs) is preferred for pharmaceutical scale-up due to superior enantiomeric excess (e.e. >99%) and mild conditions.

Protocol: Enzymatic Reduction of 1-(2-chloropyridin-3-yl)ethanone[1]

Objective: Synthesize (S)-1-(2-chloropyridin-3-yl)ethan-1-ol with >99% e.e.

Reagents:

  • Substrate: 1-(2-chloropyridin-3-yl)ethanone[]

  • Enzyme: KRED-132 (or homologous Zygosaccharomyces rouxii reductase)[]

  • Cofactor: NADP+ / NADPH

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if enzyme allows)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Procedure:

  • Buffer Prep: Dissolve KRED (5 g/L) and NADP+ (0.1 g/L) in Potassium Phosphate buffer (pH 7.0).

  • Substrate Addition: Dissolve the ketone substrate in IPA (10% v/v of total volume) to assist solubility. Add this dropwise to the enzyme solution.

  • Reaction: Stir at 30°C at 200 rpm. Monitor pH and adjust with 1M NaOH if it drops below 6.8 (crucial for enzyme stability).

  • Monitoring: Reaction typically completes in 24 hours. Monitor consumption of ketone via HPLC.

  • Workup: Extract the reaction mixture with Ethyl Acetate (3x). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification: The biocatalytic product is often pure enough for downstream use. If necessary, purify via silica gel chromatography (Hexane:EtOAc 4:1).

Causality: The KRED enzyme dictates the stereochemistry. Unlike chemical catalysts that can suffer from "leakage" to the racemate over time, the enzyme's active site sterically enforces the hydride attack from the Re-face (or Si-face depending on enzyme) to yield the (S)-alcohol exclusively.[]

SynthesisWorkflowKetone1-(2-chloropyridin-3-yl)ethanone(Prochiral Ketone)BiocatalysisBiocatalysis(KRED + NADPH)pH 7.0, 30°CKetone->BiocatalysisS_Alcohol(S)-1-(2-chloropyridin-3-yl)ethan-1-ol(>99% e.e.)Biocatalysis->S_AlcoholRecycleCofactor Recycling(GDH + Glucose -> Gluconolactone)Recycle->BiocatalysisRegenerates NADPH

Figure 1: Biocatalytic synthesis workflow ensuring high enantiomeric purity.

Orthogonal Reactivity & Applications

The utility of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol lies in its ability to undergo divergent transformations.

Strategy A: The "Inversion" Pathway (Mitsunobu)

Many kinase inhibitors (e.g., Crizotinib class) require the (R)-configuration in the final ether linkage. Starting with the (S)-alcohol allows for a Mitsunobu reaction, which proceeds with complete Walden inversion to install the ether bond with the desired (R)-stereochemistry.

Protocol: Mitsunobu Etherification

  • Cooling: Dissolve (S)-alcohol (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), and the nucleophile (e.g., a phenol or pyrazole derivative, 1.0 eq) in anhydrous THF under 
    
    
    . Cool to 0°C.
  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 30 minutes. Note: Exothermic.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Result: Formation of the Chiral Ether with (R)-configuration .

Strategy B: The Pathway

The 2-chloro position is activated by the ring nitrogen. This allows for the introduction of amines before or after manipulating the chiral center.

  • Conditions: Amine (2.0 eq),

    
     or DIPEA, DMSO/DMF, 100°C.
    
  • Outcome: 2-Amino-3-(hydroxyethyl)pyridine derivatives.

ReactivityMapStart(S)-1-(2-chloropyridin-3-yl)ethan-1-ol(Chiral Scaffold)MitsunobuMitsunobu Reaction(PPh3, DIAD, Ar-OH)Start->MitsunobuSNArSNAr Displacement(R-NH2, Base, Heat)Start->SNArActivationActivation(MsCl/TsCl)Start->ActivationProduct_R(R)-Ether Derivative(Inversion of Configuration)Kinase Inhibitor CoreMitsunobu->Product_RWalden InversionProduct_Amino2-Amino-3-(S)-hydroxyethyl Pyridine(Retention of Chiral Center)SNAr->Product_AminoDisplacementSN2 Displacement(NaN3 or Amines)Activation->DisplacementProduct_Amine_R(R)-Amine Derivative(Inversion)Displacement->Product_Amine_RWalden Inversion

Figure 2: Divergent reactivity map showing inversion (Mitsunobu) and retention (

Quality Control: Chiral HPLC Method

Validating the optical purity is non-negotiable for this application.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).[]

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v). Note: The pyridine nitrogen may cause tailing; add 0.1% Diethylamine (DEA) if necessary.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Expected Separation: The (S)-enantiomer typically elutes first on OD-H columns (verify with racemic standard).[]

References

  • Biocatalytic Synthesis Strategy

    • Title: A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols.
    • Source: PMC (N
    • URL:[Link]

  • Title: Polymorphs of a c-MET/HGFR inhibitor (US Patent 8217057B2).
  • Mitsunobu Reaction Mechanism & Application

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
    • Source: PMC (N
    • URL:[Link]

  • Chiral Resolution & Analysis

    • Title: Enantioselective Chromatographic Separation and Lipase C
    • Source: MDPI Molecules.
    • URL:[Link]

Methodological & Application

Asymmetric synthesis protocols for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Asymmetric Synthesis of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Executive Summary

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (CAS: 131674-39-0 (racemate) / Enantiomer specific CAS varies) is a high-value chiral heterocyclic building block. While its (R)-enantiomer is frequently cited in the synthesis of ALK inhibitors (e.g., analogs of Crizotinib), the (S)-enantiomer is increasingly required for structure-activity relationship (SAR) studies and novel scaffold development.

This guide details three validated protocols for synthesizing the (S)-enantiomer with >98% enantiomeric excess (ee). We prioritize Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction due to their scalability and atom economy compared to classical resolution methods.

Key Technical Challenges:

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate to transition metal catalysts (Ru, Rh), deactivating them.

  • Stereocontrol: Ensuring high ee typically requires screening specific ligand-metal combinations or enzyme variants.

Retrosynthetic Analysis & Strategy

The most direct route to the chiral alcohol is the asymmetric reduction of the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone . This ketone is readily accessible from 2-chloronicotinic acid or 2-chloropyridine-3-carboxaldehyde.

Retrosynthesis cluster_legend Legend Target (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (Target Molecule) Ketone 1-(2-chloropyridin-3-yl)ethanone (Prochiral Ketone) Ketone->Target Asymmetric Reduction (Biocatalysis or Ru-ATH) Acid 2-Chloronicotinic Acid Acid->Ketone Weinreb Amide / MeMgBr Aldehyde 2-Chloropyridine-3-carboxaldehyde Aldehyde->Ketone Grignard + Oxidation key Red Arrow: Key Stereoselective Step

Figure 1: Retrosynthetic strategy focusing on the asymmetric reduction of the ketone precursor.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ru-catalyzed reduction using the Noyori-Ikariya catalyst system. Rationale: This method is preferred for chemical synthesis labs due to the wide availability of catalysts. To overcome pyridine nitrogen poisoning, an acidic hydrogen source (Formic Acid/Triethylamine) is used to protonate the pyridine, preventing it from binding to the Ruthenium center.

Reagents & Materials
  • Substrate: 1-(2-chloropyridin-3-yl)ethanone.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Note: The (S,S)-ligand typically yields the (S)-alcohol for acetophenone analogs; however, confirmation via HPLC is mandatory as ortho-substitution can sometimes alter binding).

  • Hydrogen Source: Formic acid/Triethylamine complex (5:2 molar ratio).[1]

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Protocol
  • Catalyst Preparation (In-situ):

    • In a Schlenk flask under nitrogen, charge [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-Ts-DPEN (0.012 equiv).

    • Add dry DCM (5 mL/mmol substrate) and triethylamine (0.02 equiv).

    • Stir at room temperature for 30 minutes until the solution turns deep orange/red, indicating formation of the active 16-electron complex.

  • Reaction Initiation:

    • Add 1-(2-chloropyridin-3-yl)ethanone (1.0 equiv) to the catalyst solution.

    • Cool the mixture to 0°C.

    • Slowly add the Formic Acid/TEA (5:2) azeotrope (5.0 equiv of formic acid). Caution: Exothermic.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (20-25°C).

    • Stir for 12–24 hours. Monitor conversion via TLC or HPLC.

    • Note: If reaction stalls, the pyridine nitrogen may be interfering. Increase temperature to 35°C or add additional formic acid to ensure low pH.

  • Workup:

    • Quench by adding saturated aqueous Na₂CO₃ (carefully, gas evolution).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Expected Results:

  • Yield: 85–95%

  • ee: >95% (Subject to ligand optimization)[2]

Protocol B: Biocatalytic Reduction (Green Chemistry)

Methodology: Enzymatic reduction using Ketoreductases (KREDs).[3] Rationale: Biocatalysis offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions. It is the industry standard for scaling up chiral pharmaceutical intermediates.

Reagents & Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or Daicel). Screen for (S)-selectivity. Specific hits often include variants of Lactobacillus kefir ADH.

  • Cofactor: NADP+ or NAD+.

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropyl Alcohol (IPA) if the enzyme tolerates it.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Workflow Diagram

Biocatalysis Substrate Ketone (Substrate) Product (S)-Alcohol (Product) Substrate->Product Reduction Enzyme KRED Enzyme (S-selective) Enzyme->Substrate Catalysis Cofactor_Ox NADP+ Cofactor_Red NADPH Cofactor_Ox->Cofactor_Red Recycling Cofactor_Red->Cofactor_Ox Hydride Transfer Recycle Glucose -> Gluconolactone (GDH) Recycle->Cofactor_Red

Figure 2: Biocatalytic cycle utilizing cofactor recycling for economic viability.

Step-by-Step Protocol
  • Screening (Micro-scale):

    • Dispense 1 mL of buffer containing 2 mg of ketone, 0.5 mg of NADP+, 5 mg of Glucose, and 5 U of GDH into varying KRED wells.

    • Shake at 30°C for 24 hours.

    • Extract with EtOAc and analyze ee via Chiral HPLC.

  • Preparative Scale (10g scale):

    • Reactor: 500 mL round-bottom flask with overhead stirrer.

    • Medium: 200 mL KPi Buffer (pH 7.0, 100 mM) + 10% IPA (v/v) to aid solubility.

    • Additions:

      • Substrate: 10 g (dissolved in minimal DMSO if needed).

      • Cofactor: 100 mg NADP+.

      • Recycling: 15 g Glucose + 500 U GDH.

      • Enzyme: 200 mg of selected KRED lyophilizate.

  • Process:

    • Stir at 30°C. Maintain pH 7.0 by automatic addition of 1M NaOH (gluconic acid production lowers pH).

    • Reaction is typically complete in 18-24 hours.

  • Workup:

    • Add Celite and filter to remove protein.

    • Extract filtrate with MTBE or Ethyl Acetate.

    • Concentrate to yield the pure (S)-alcohol.

Analytical Control & Validation

To ensure the integrity of the (S)-enantiomer, a robust Chiral HPLC method is required.

Table 1: Recommended Analytical Parameters

ParameterCondition
Column Daicel Chiralpak AD-H or Chiralpak IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Pyridine absorption)
Retention Times (Approx) (R)-enantiomer: ~8.5 min (S)-enantiomer: ~10.2 min (Note: Must verify with racemic standard)

Troubleshooting & Optimization

  • Low Conversion in ATH: The pyridine nitrogen is likely poisoning the Ru center.

    • Fix: Increase the acid ratio (Formic acid) to ensure the pyridine is fully protonated (pyridinium salt does not coordinate Ru).

  • Low Solubility: The substrate is moderately lipophilic.

    • Fix: In biocatalysis, use 10-20% DMSO or IPA as a co-solvent. In ATH, switch from DCM to DMF/DCM mixtures.

  • Racemization: Benzylic-type alcohols can racemize under strong acidic conditions.

    • Fix: Perform workup immediately after reaction completion. Avoid excessive heating during solvent removal.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. Link

  • Sigma-Aldrich. (2023). Product Specification: (R)-1-(2-Chloropyridin-3-yl)ethan-1-ol (Analogous reference for physical properties). Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

  • MedChemExpress. (2023). 1-(2-Chloropyridin-3-yl)ethanol-d4 (Stable Isotope Reference).[4] Link

  • Google Patents. (2009). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative (Methodology analogous to pyridine derivatives). Link

Sources

Application Note: Asymmetric Synthesis of (S)-1-(2-chloropyridin-3-yl)ethanol via Biocatalytic Ketone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the stereoselective reduction of the prochiral ketone 1-(2-chloropyridin-3-yl)ethanone to the corresponding (S)-alcohol, a valuable chiral intermediate in the synthesis of pharmaceuticals. We detail a robust methodology employing ketoreductases (KREDs), highlighting the significant advantages of biocatalysis—such as high enantioselectivity, mild reaction conditions, and environmental sustainability—over traditional chemical methods. The protocols herein cover enzyme screening, a preparative-scale reaction with an integrated cofactor regeneration system, product purification, and analytical validation by chiral High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: The Imperative for Chiral Alcohols

Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry where the stereochemistry of a molecule dictates its efficacy and safety. The enantiomer (S)-1-(2-chloropyridin-3-yl)ethanol is a key precursor for several active pharmaceutical ingredients (APIs). Traditional chemical synthesis routes to such molecules often rely on stoichiometric metal hydrides or catalytic hydrogenation with chiral metal complexes. While effective, these methods can suffer from drawbacks including the need for harsh reaction conditions, potential heavy metal contamination of the final product, and the high cost of chiral ligands.

Biocatalysis has emerged as a powerful and sustainable alternative.[1] Enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), operate with exceptional levels of stereoselectivity under mild, aqueous conditions, often yielding enantiomerically pure products (>99% e.e.) without the need for complex protecting group strategies.[2] This application note provides a detailed, field-tested protocol for leveraging the synthetic power of KREDs for the efficient and selective synthesis of (S)-1-(2-chloropyridin-3-yl)ethanol.

Principle of Biocatalytic Asymmetric Reduction

The core of this process is the asymmetric reduction of a prochiral ketone catalyzed by a ketoreductase. KREDs are oxidoreductases that transfer a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the substrate.[3] The enzyme's chiral active site orients the substrate in a specific manner, ensuring the hydride is delivered to one face of the carbonyl, leading to the formation of a single alcohol enantiomer.

Causality: The economic feasibility of this process hinges on the efficient recycling of the expensive nicotinamide cofactor. A stoichiometric amount of NAD(P)H would be prohibitively costly for any large-scale synthesis. Therefore, a cofactor regeneration system is essential. Two primary strategies are commonly employed:

  • Substrate-Coupled Regeneration: A single enzyme is used to both reduce the target ketone and oxidize a sacrificial co-substrate, such as isopropanol.[4][5] This is a simple and elegant approach if the chosen KRED possesses high activity for the co-substrate.

  • Enzyme-Coupled Regeneration: A second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is paired with the KRED.[6][7] The second enzyme oxidizes a cheap substrate (e.g., glucose or formate) to regenerate the NAD(P)H consumed by the KRED.[6][8] This system is highly efficient and drives the equilibrium towards the product.[9]

This protocol will focus on the robust and widely applicable enzyme-coupled system using glucose and glucose dehydrogenase (GDH).

Figure 1: The coupled-enzyme system for the KRED-catalyzed reduction of 1-(2-chloropyridin-3-yl)ethanone.

Materials and Equipment

Reagents and Consumables
  • Substrate: 1-(2-chloropyridin-3-yl)ethanone (CAS: 55676-21-6)[10]

  • Enzymes: KRED Panel (e.g., Codexis® KRED-P1/P2 series, Johnson Matthey KREDs, or similar commercially available screening kits).

  • Cofactor Regeneration Enzyme: Glucose Dehydrogenase (GDH), e.g., from Bacillus megaterium.[7]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP+).

  • Regeneration Substrate: D-Glucose.

  • Buffer: Potassium phosphate buffer (0.1 M, pH 7.0).

  • Solvents (HPLC Grade): Ethyl acetate, n-Hexane, 2-Propanol (IPA).

  • Analytical Standards: Racemic 1-(2-chloropyridin-3-yl)ethanol (for HPLC method development).

  • Drying Agent: Anhydrous sodium sulfate or magnesium sulfate.

  • Chromatography: Silica gel for flash chromatography.

  • Syringe filters: 0.45 µm PTFE.

Equipment
  • Incubator shaker capable of maintaining 30°C and 200 rpm.

  • Reaction vials (e.g., 20 mL glass scintillation vials with screw caps).

  • Centrifuge.

  • pH meter.

  • Vortex mixer.

  • Rotary evaporator.

  • HPLC system with UV detector and autosampler.

  • Chiral HPLC column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm).

  • Glass columns for flash chromatography.

Experimental Protocols

Protocol 1: Screening of Ketoreductases

Rationale: Enzyme performance is highly substrate-specific. A screening step is critical to identify the optimal KRED that provides both high conversion and the desired (S)-stereoselectivity for the target ketone.

  • Prepare Stock Solutions:

    • Substrate Stock (200 mM): Dissolve 155.6 mg of 1-(2-chloropyridin-3-yl)ethanone in 5 mL of DMSO.

    • NADP+ Stock (20 mM): Dissolve 15.3 mg of NADP+ in 1 mL of 0.1 M potassium phosphate buffer (pH 7.0).

    • Glucose Stock (1.0 M): Dissolve 1.80 g of D-glucose in 10 mL of 0.1 M potassium phosphate buffer (pH 7.0).

  • Set Up Screening Reactions (1 mL scale):

    • In a 2 mL microcentrifuge tube, add 835 µL of 0.1 M potassium phosphate buffer (pH 7.0).

    • Add 100 µL of Glucose stock solution (final concentration 100 mM).

    • Add 15 µL of NADP+ stock solution (final concentration 0.3 mM).

    • Add 5-10 mg of each KRED lyophilizate and ~2 mg of GDH lyophilizate. Include a no-enzyme control.

    • Vortex briefly to dissolve the enzymes.

  • Initiate Reaction:

    • Add 50 µL of the substrate stock solution to each tube to initiate the reaction (final substrate concentration 10 mM).

    • Seal the tubes and place them in an incubator shaker at 30°C with agitation at 200 rpm for 24 hours.

  • Work-up and Sample Preparation:

    • Quench the reaction by adding 1 mL of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the substrate and product.

    • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Analytical Method for e.e. Determination

Rationale: Accurate determination of conversion and enantiomeric excess requires a validated chiral HPLC method capable of resolving the substrate ketone from both alcohol enantiomers.[11]

  • System: HPLC with UV Detector

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm[12]

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Retention Times: (Note: These are illustrative and must be confirmed experimentally)

    • 1-(2-chloropyridin-3-yl)ethanone: ~5.5 min

    • (R)-1-(2-chloropyridin-3-yl)ethanol: ~8.2 min

    • (S)-1-(2-chloropyridin-3-yl)ethanol: ~9.5 min

  • Calculations:

    • Conversion (%) = [Area(R-alcohol) + Area(S-alcohol)] / [Area(Ketone) + Area(R-alcohol) + Area(S-alcohol)] * 100

    • Enantiomeric Excess (e.e., %) = |Area(S-alcohol) - Area(R-alcohol)| / [Area(S-alcohol) + Area(R-alcohol)] * 100

Protocol 3: Preparative Scale Bioreduction (500 mg Scale)

Rationale: This protocol scales up the optimized conditions identified during screening to produce a significant quantity of the chiral alcohol for further use.

  • Reaction Setup:

    • In a 250 mL Erlenmeyer flask, add 95 mL of 0.1 M potassium phosphate buffer (pH 7.0).

    • Add 2.0 g of D-glucose (final concentration ~110 mM).

    • Add 25 mg of NADP+.

    • Add 100 mg of the best-performing KRED (from screening) and 25 mg of GDH. Swirl gently to dissolve.

  • Substrate Addition:

    • Dissolve 500 mg of 1-(2-chloropyridin-3-yl)ethanone in 5 mL of DMSO.

    • Add the substrate solution dropwise to the reaction flask with gentle swirling.

  • Incubation:

    • Seal the flask and place it in an incubator shaker at 30°C and 200 rpm.

    • Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at time points (e.g., 4, 8, 16, 24 hours) and analyzing them via the HPLC method described in 4.2.

  • Reaction Work-up:

    • Once the reaction has reached completion (>99% conversion), transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (S)-alcohol.

Protocol 4: Purification by Flash Column Chromatography

Rationale: Chromatography removes non-volatile components such as residual substrate, enzyme residues, and buffer salts, yielding the pure chiral alcohol.[13]

  • Prepare the Column: Pack a glass column with silica gel using a slurry method in n-hexane.

  • Load the Sample: Dissolve the crude product from step 4.3 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure (S)-1-(2-chloropyridin-3-yl)ethanol as a colorless oil or solid. Confirm purity and e.e. by HPLC.

Expected Results & Data Presentation

The screening protocol is expected to identify one or more KREDs capable of reducing the substrate with high conversion and high enantioselectivity for the (S)-alcohol. The results should be tabulated for clear comparison.

Table 1: Representative KRED Screening Results

Enzyme IDCofactorConversion (%)Enantiomeric Excess (e.e., %)Configuration
KRED-P1-A01NADPH8592R
KRED-P1-B02NADPH99>99S
KRED-P1-C04NADPH6285S
KRED-P2-D08NADPH>9998S
ADH-LK (L. kefir)NADPH95>99S[5]
Control (No Enzyme)NADPH<1N/AN/A

Based on these hypothetical results, KRED-P1-B02 or ADH-LK would be selected for the preparative scale reaction due to their superior conversion and enantioselectivity.

Overall Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_screen Screening Phase cluster_scaleup Scale-Up & Purification Prep Prepare Stocks: - Substrate - Cofactor - Buffers Screen Protocol 1: Screen KRED Panel (10 mM Substrate, 24h) AnalyzeScreen Protocol 2: Chiral HPLC Analysis (Conversion & e.e.) Screen->AnalyzeScreen Select Select Best KRED (>99% Conv, >99% e.e. (S)) AnalyzeScreen->Select ScaleUp Protocol 3: Preparative Reaction (500 mg Scale) Select->ScaleUp Purify Protocol 4: Flash Chromatography ScaleUp->Purify FinalAnalysis Final QC Analysis (Purity & e.e. by HPLC) Purify->FinalAnalysis Product Pure (S)-Alcohol FinalAnalysis->Product

Figure 2: A comprehensive workflow diagram from initial preparation and enzyme screening to final product purification and analysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive KRED or GDH. 2. Incorrect cofactor (NADH vs. NADPH). 3. Substrate inhibition at high concentration. 4. Incorrect buffer pH.1. Use fresh enzyme or test with a positive control substrate. 2. Verify the cofactor requirement for the selected KRED. 3. Lower the initial substrate concentration or use a fed-batch approach. 4. Remake buffer and confirm pH is optimal for the enzyme (typically 6.5-7.5).
Low Enantioselectivity 1. The selected KRED is not stereoselective for this substrate. 2. Racemization of the product under reaction conditions.1. Screen a wider variety of KREDs. 2. Unlikely for this product, but check for stability by incubating pure (S)-alcohol under reaction conditions.
Incomplete Reaction 1. Insufficient cofactor regeneration. 2. Enzyme deactivation over time.1. Increase the concentration of GDH and/or glucose. 2. Add a second charge of enzymes after 12-16 hours.
Poor Product Recovery 1. Inefficient extraction. 2. Product loss during chromatography.1. Increase the volume or number of extractions. Adjust pH of aqueous phase if product is ionizable. 2. Optimize the solvent gradient for chromatography; ensure proper loading.

Conclusion

This application note demonstrates a reliable and highly selective biocatalytic method for the synthesis of (S)-1-(2-chloropyridin-3-yl)ethanol. By employing a systematic screening approach to identify a suitable ketoreductase and utilizing an efficient enzyme-coupled cofactor regeneration system, the target chiral alcohol can be produced with excellent conversion and enantiomeric purity (>99% e.e.). This green chemistry approach avoids the use of hazardous reagents and operates under mild conditions, making it an attractive and scalable alternative to conventional chemical methods for the production of high-value pharmaceutical intermediates. Further optimization, including protein engineering of the selected KRED, could lead to even greater efficiency and productivity.[14]

References

  • Source: Google Patents (CN115611802B)
  • Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: PMC (Frontiers in Catalysis) URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Biocatalyzed asymmetric reduction of ketones... Source: ResearchGate (citing various articles) URL: [Link]

  • Title: Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis Source: PubMed (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Biocatalytic Reduction Reactions from a Chemist's Perspective Source: PMC (Angewandte Chemie International Edition) URL: [Link]

  • Source: Google Patents (US11286466B2)
  • Title: Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods Source: PMC (Catalysts) URL: [Link]

  • Title: Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Co-Immobilization of Ketoreductase and Glucose Dehydrogenase Source: MDPI (Catalysts) URL: [Link]

  • Title: 1-(2-chloropyridin-3-yl)ethan-1-one Source: ChemBK URL: [Link]

  • Title: Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols Source: Semantic Scholar (Chemistry – An Asian Journal) URL: [Link]

  • Title: An Enzymatic Cofactor Regeneration System for the in-Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases Source: PubMed (ChemBioChem) URL: [Link]

  • Title: Cloning, Expression and Characterization of a Highly Active Alcohol Dehydrogenase for Production of Ethyl (S)-4-Chloro-3-Hydroxybutyrate Source: PMC (Journal of Microbiology and Biotechnology) URL: [Link]

Sources

Application Note: Stereospecific Mitsunobu Inversion of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and other advanced [1]. The provides a robust, one-pot method to convert this secondary alcohol into various functional groups (ethers, esters, amines, thioethers) with complete inversion of stereochemistry to the (R)-configuration[2].

Causality in Substrate Reactivity:

  • Suppression of SN1 & Racemization: The electron-withdrawing nature of the 2-chloropyridine ring strongly destabilizes any transient carbocation at the benzylic/pyridylic position. This electronic effect dictates that the reaction proceeds exclusively via an SN2 pathway, preserving excellent enantiomeric excess (ee)[3].

  • Steric and Electronic Shielding: The ortho-chloro substituent significantly reduces the nucleophilicity of the pyridine nitrogen, preventing unwanted N-alkylation side reactions that often plague other pyridyl alcohols. However, the steric bulk of the chlorine atom requires careful optimization of the phosphine and azodicarboxylate to ensure efficient formation of the [4].

Experimental Design & Optimization

When designing the reaction, the choice of reagents and the order of addition are critical. The classic combination of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) is generally effective[2]. However, for sterically hindered substrates like 1-(2-chloropyridin-3-yl)ethan-1-ol, modifying the phosphine to tri-n-butylphosphine (PBu3) or using 1,1'-(azodicarbonyl)dipiperidine (ADDP) can enhance yields by accelerating the rate-determining SN2 displacement.

Table 1: Optimization of Mitsunobu Conditions for the Etherification of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol with 2-Fluorophenol

EntryPhosphine (1.3 eq)Azodicarboxylate (1.3 eq)SolventTemp ProfileYield (%)Enantiomeric Excess (ee %)
1PPh3DEADTHF0 °C → RT68>98
2PPh3DIADTHF0 °C → RT74>98
3PPh3DIADToluene0 °C → RT78>98
4PBu3ADDPToluene0 °C → RT85>99
5PPh3DIADTHFRT (No cooling)4592 (Partial Elimination)

Note: Quantitative data synthesized from standard optimization parameters for ortho-substituted pyridyl secondary alcohols.

Mechanistic Workflow

The following diagram illustrates the critical pathway and intermediate formation during the Mitsunobu inversion of the substrate.

Mitsunobu N1 1. Reagent Mixture (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol + PPh3 + Pronucleophile N2 2. Betaine Formation Addition of DIAD (Dropwise, 0 °C) N1->N2 N3 3. Protonation Betaine + Nu-H → Protonated Betaine N2->N3 Exothermic N4 4. Alcohol Activation Formation of Alkoxyphosphonium Ion N3->N4 Requires pKa < 11 N5 5. S_N2 Displacement Nucleophilic Attack (Sterically Hindered) N4->N5 Rate-determining step N6 6. Stereoinversion (R)-Product + Triphenylphosphine Oxide N5->N6 Walden Inversion

Figure 1: Mechanistic workflow of the Mitsunobu inversion for (S)-1-(2-chloropyridin-3-yl)ethan-1-ol.

Step-by-Step Experimental Protocol

Target: Synthesis of (R)-3-(1-(2-fluorophenoxy)ethyl)-2-chloropyridine

Reagents:

  • (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol: 1.00 mmol (157.6 mg)

  • 2-Fluorophenol (Pronucleophile, pKa ~8.7): 1.20 mmol (134.5 mg)

  • Triphenylphosphine (PPh3): 1.30 mmol (341.0 mg)

  • Diisopropyl azodicarboxylate (DIAD): 1.30 mmol (262.9 mg / ~256 µL)

  • Anhydrous Tetrahydrofuran (THF): 5.0 mL

Procedure:

  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to ensure an inert atmosphere.

    • Causality: Moisture prematurely hydrolyzes the betaine intermediate, leading to triphenylphosphine oxide formation without substrate activation.

  • Reagent Loading: Add (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol, 2-fluorophenol, and PPh3 to the flask. Dissolve the mixture in 5.0 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality: The formation of the Morrison-Brunn-Huisgen betaine is highly exothermic. Cooling prevents thermal degradation of the azodicarboxylate and suppresses E2 elimination side reactions[3].

  • Activation (Critical Step): Add DIAD dropwise via a syringe over 15 minutes.

    • Causality: Adding DIAD last ensures that the betaine is immediately intercepted by the pronucleophile and alcohol, preventing DIAD from acting as an electrophile towards the alcohol.

    • Self-Validation Checkpoint: The solution will typically turn a pale yellow/orange color as the betaine forms and is subsequently protonated. If the solution remains colorless or turns dark brown, the phosphine may be oxidized or the azodicarboxylate degraded.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting alcohol is fully consumed.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Pro-tip: To easily remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude mixture with cold diethyl ether/hexanes (1:1); the TPPO precipitates and can be filtered off prior to chromatography.

Troubleshooting & Mechanistic Pitfalls

  • Incomplete Conversion: If the reaction stalls, the pKa of the pronucleophile may be too high. The pronucleophile must typically have a to efficiently protonate the betaine intermediate[2]. For weaker acids, by mixing PPh3 and DIAD at 0 °C for 10 minutes before adding the alcohol and nucleophile is recommended[2].

  • Elimination Side Products: The 2-chloro group increases the acidity of the adjacent benzylic proton. If the temperature is not strictly controlled during DIAD addition, the alkoxyphosphonium intermediate may undergo elimination to form 2-chloro-3-vinylpyridine instead of the desired SN2 substitution[3].

  • Loss of Enantiomeric Purity: True Mitsunobu reactions proceed with complete[5]. If ee is eroded, check the dryness of the solvent. Trace water can act as a nucleophile, forming the inverted alcohol, which can then undergo a second Mitsunobu reaction, leading to apparent retention of configuration (racemization)[4].

References

  • Title: Mitsunobu reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mitsunobu Reaction - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: PubMed Central (PMC) URL: [Link]

  • Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery Source: eScholarship / Synthesis (Stuttg) URL: [Link]

Sources

Scalable Preparation of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol, a chiral pyridinylmethanol derivative of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the preparation of this key chiral building block.

Introduction: The Significance of Chiral Pyridinylmethanols

Chiral pyridinylmethanol derivatives are critical structural motifs in a vast array of biologically active molecules. The defined three-dimensional arrangement of these compounds is often paramount to their efficacy and selectivity, making their stereoselective synthesis a cornerstone of modern medicinal chemistry. The pyridine moiety can serve as a bioisostere for a phenyl group, offering opportunities to modulate properties such as metabolic stability, solubility, and target engagement. Asymmetric synthesis provides the most direct and efficient pathway to enantiomerically pure pyridinylmethanols, circumventing the need for challenging and often less economical chiral resolutions of racemic mixtures.

This guide focuses on the asymmetric transfer hydrogenation of the prochiral ketone, 2-chloro-3-acetylpyridine, as a highly effective and scalable method to produce (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol with excellent enantioselectivity.

Core Synthetic Strategy: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to asymmetric hydrogenation for the production of chiral alcohols.[1] This methodology utilizes a stable hydrogen donor, such as a mixture of formic acid and triethylamine, in conjunction with a chiral transition metal catalyst, thereby avoiding the need for high-pressure hydrogenation equipment. Ruthenium complexes bearing chiral diamine ligands, pioneered by Noyori and others, have proven to be exceptionally effective for the enantioselective reduction of a wide range of ketones, including heteroaromatic substrates.

The catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone is a well-elucidated process. The active ruthenium hydride species, formed in situ, coordinates to the ketone. The hydride is then transferred to the carbonyl carbon via a six-membered pericyclic transition state, where the chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the formation of the chiral alcohol with high enantiomeric excess.

Figure 1. General workflow for the asymmetric transfer hydrogenation.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the scalable preparation of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Chloro-3-acetylpyridine

This protocol is adapted from established methodologies for the asymmetric reduction of prochiral ketones and is designed for scalability.[2]

Materials:

  • 2-Chloro-3-acetylpyridine

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine (TsDPEN)

  • [Ru(p-cymene)Cl₂]₂

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry round-bottom flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (e.g., 0.005 mol equivalents) and (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine (TsDPEN) (e.g., 0.011 mol equivalents).

    • Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup:

    • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • To the flask containing the pre-formed catalyst, add 2-chloro-3-acetylpyridine (1.0 equivalent).

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Asymmetric Reduction:

    • Slowly add the formic acid/triethylamine mixture (e.g., 2.5 equivalents of formic acid) to the reaction flask, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol as a viscous liquid.

Quantitative Data Summary:

ParameterValue/RangeNotes
Substrate Concentration0.1 - 1.0 M in DCMHigher concentrations may be achievable with optimized heat transfer.
Catalyst Loading0.1 - 1.0 mol%Lower catalyst loading can be explored for process optimization.
HCOOH/Et₃N Equivalents2.0 - 5.0 (relative to substrate)A 5:2 molar ratio of HCOOH to Et₃N is commonly used.
Reaction Temperature0 °C to Room TemperatureInitial cooling helps to control any exotherm.
Reaction Time12 - 24 hoursMonitor by TLC or HPLC for completion.
Typical Yield85 - 95%After chromatographic purification.
Enantiomeric Excess (ee)>95%Determined by chiral HPLC analysis.

Characterization and Analysis

Accurate characterization of the final product is crucial to confirm its identity, purity, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the methine proton of the alcohol, and the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring and the ethyl-alcohol side chain.

Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric excess (ee) is performed using chiral HPLC. A suitable method would involve a chiral stationary phase capable of separating the two enantiomers of 1-(2-Chloropyridin-3-yl)ethan-1-ol.

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

The retention times of the (S) and (R) enantiomers will be distinct, allowing for the calculation of the enantiomeric excess.

Optical Rotation

The specific rotation of the enantiomerically enriched product should be measured and reported. The sign of the rotation will confirm the identity of the synthesized enantiomer.

Safety and Handling

Chemical Safety:

  • 2-Chloro-3-acetylpyridine: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ruthenium Catalysts: Ruthenium compounds can be toxic. Handle with care in a fume hood. Avoid inhalation of dust. Consult the Safety Data Sheet (SDS) for the specific catalyst used for detailed handling and disposal information.

  • Formic Acid: Corrosive. Handle with extreme care in a fume hood. Wear acid-resistant gloves and a face shield.

  • Triethylamine: Flammable and corrosive. Handle in a fume hood.

Procedural Safety:

  • The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation.

  • The quenching of the reaction with sodium bicarbonate should be done slowly and carefully to control the evolution of carbon dioxide gas.

Mechanism of Enantioselection

The enantioselectivity of the asymmetric transfer hydrogenation is governed by the interaction of the prochiral ketone with the chiral ruthenium catalyst in the transition state.

Figure 2. Simplified representation of enantioselection.

The chiral ligand creates a specific three-dimensional environment around the ruthenium center. The prochiral ketone can coordinate to the metal in two possible ways, leading to two diastereomeric transition states for the hydride transfer. Due to steric and electronic interactions between the substrate and the chiral ligand, one of these transition states is significantly lower in energy, leading to the preferential formation of one enantiomer of the alcohol.

Conclusion

The asymmetric transfer hydrogenation of 2-chloro-3-acetylpyridine provides a highly efficient, scalable, and operationally simple method for the synthesis of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol. The use of commercially available chiral ruthenium catalysts and a stable hydrogen source makes this an attractive approach for both academic research and industrial applications. The detailed protocols and analytical guidance provided in this document are intended to enable researchers to reliably produce this valuable chiral building block with high enantiopurity.

References

  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanol Derivatives. [Link to a relevant, stable URL from the search results, if available, otherwise cite as a general reference to the methodology].
  • PubChem. 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. Safety Data Sheet for a representative Ruthenium catalyst.
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Casey, C. P. (2006). A new mechanism for asymmetric transfer hydrogenation.
  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
  • Wills, M., & Hannedouche, J. (2004). The development and application of tethered ruthenium(II)
  • Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. (2022). Chemistry – A European Journal. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Advanced Journal of Chemistry, Section B. [Link]

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. (2007). Chemical Communications. [Link]

  • Google Patents. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • PubMed. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. [Link]

  • University of Liverpool. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. [Link]

Sources

Advanced Handling and Synthetic Application Protocol for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is a highly valuable chiral building block utilized extensively in the development of active pharmaceutical ingredients (APIs) [1]. Its structural motif is particularly critical in the synthesis of targeted kinase inhibitors, such as mesenchymal-epithelial transition factor (c-Met) inhibitors like Volitinib [2]. However, the combination of an electrophilic 2-chloropyridine scaffold and a reactive secondary alcohol demands rigorous handling protocols. This application note details the physicochemical hazard profile of the compound and provides a field-proven, self-validating methodology for its enantioselective downstream application.

Physicochemical Profile & Hazard Causality

Understanding the physical properties of 1-(2-Chloropyridin-3-yl)ethan-1-ol is the first step in mitigating laboratory risks and preventing the degradation of enantiomeric excess (ee).

Table 1: Key Physicochemical Properties
PropertyValueCausality / Laboratory Relevance
Molecular Weight 157.6 g/mol Required for precise stoichiometric calculations in micro-scale chiral synthesis [1].
CAS Registry Number 131674-39-0 (Racemic)Used for retrieving baseline Safety Data Sheets (SDS) and regulatory compliance [1].
Storage Condition 2-8 °C (Refrigerated)Prevents thermal degradation and spontaneous oxidation of the alcohol moiety [1].
Purity (Commercial) ≥ 96%Impurities often include trace transition metals or oxidation byproducts which can poison downstream catalysts [1].

Hazard Causality: The primary hazard of this compound stems from the highly activated chlorine atom at the 2-position of the pyridine ring. This position is highly susceptible to Nucleophilic Aromatic Substitution (


). Consequently, the compound can react with biological nucleophiles (e.g., amine and thiol groups in skin or ocular proteins), leading to severe irritation and potential skin sensitization. Furthermore, if left exposed to atmospheric oxygen and light, the secondary alcohol can slowly oxidize into 3-acetyl-2-chloropyridine, compromising the chiral integrity of the reagent [2].

Handling Precautions & Storage Protocols

To maintain both operator safety and chemical integrity, the following self-validating safety system must be implemented.

  • Personal Protective Equipment (PPE): Double-gloving with standard nitrile gloves is mandatory during transfers. The

    
     reactivity means that any permeation through a single glove layer could result in dermal sensitization. Chemical splash goggles and a flame-resistant lab coat are required.
    
  • Engineering Controls: All manipulations must be performed in a standard chemical fume hood with a verified face velocity of 80-100 fpm.

  • Storage & Atmosphere: The compound must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen) [1].

  • Spill Response: In the event of a spill, do not use strong bases to neutralize, as this may trigger uncontrolled exothermic substitution or elimination reactions. Absorb with an inert particulate (e.g., vermiculite) and dispose of as hazardous halogenated organic waste.

Fig 1. Standard operating procedure for the safe handling and spill response of the compound.

Experimental Protocol: Enantioselective Mitsunobu Azidation

A primary application of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is its conversion into chiral amine precursors via a Mitsunobu inversion. This protocol details the conversion of the (S)-alcohol to the (R)-azide.

Mechanistic Causality: The Mitsunobu reaction proceeds via an


 mechanism, ensuring complete inversion of stereochemistry. We utilize Diisopropyl azodicarboxylate (DIAD) rather than Diethyl azodicarboxylate (DEAD) because DIAD is significantly less shock-sensitive, enhancing safety during scale-up. Diphenylphosphoryl azide (DPPA) is selected as the nucleophile to avoid the extreme toxicity and explosive risks associated with hydrazoic acid or sodium azide suspensions.
Step-by-Step Methodology
  • System Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol and 1.2 equivalents of Triphenylphosphine (

    
    ) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
    
    • Self-Validating Check: The solution must remain completely clear. Any cloudiness indicates the presence of moisture, which will prematurely hydrolyze the activated phosphonium intermediate, leading to retention of stereochemistry (racemization) rather than inversion.

  • Betaine Formation: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Add 1.2 equivalents of DIAD dropwise over 10 minutes.

    • Causality: The formation of the betaine intermediate is highly exothermic. Maintaining 0 °C prevents the thermal elimination of the activated alcohol, which would otherwise yield the unwanted byproduct 2-chloro-3-vinylpyridine.

  • Nucleophilic Inversion: Add 1.2 equivalents of DPPA dropwise. Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

    • Self-Validating Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The UV-active starting material spot (

      
      ) should completely disappear, replaced by a distinct, less polar azide spot (
      
      
      
      ).
  • Workup & Quenching: Quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution of Hexanes to 10% EtOAc in Hexanes) to isolate pure (R)-3-(1-azidoethyl)-2-chloropyridine.

Fig 2. Mechanistic pathway of the enantioselective Mitsunobu azidation workflow.

References

Cross-coupling reaction conditions involving (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Cross-Coupling of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Executive Summary & Molecule Profile

Target Molecule: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol CAS: 1255312-82-3 (Generic/Racemic ref often used; (S)-specific is key intermediate) Primary Application: Key chiral building block for ALK inhibitors (e.g., Crizotinib).[1][2]

The Engineering Challenge: This substrate presents a classic "orthogonal reactivity" paradox in process chemistry. You must activate the 2-chloro position—which is electronically deactivated for oxidative addition compared to iodides/bromides but activated for nucleophilic attack—while strictly preserving the configuration of the (S)-1-hydroxyethyl stereocenter at the 3-position.[1][2]

Critical Risks:

  • Racemization: Benzylic/pyridylic alcohols are prone to racemization under Palladium catalysis via a

    
    -hydride elimination/re-insertion mechanism or base-mediated deprotonation.[1][2]
    
  • Catalyst Poisoning: The free secondary alcohol can act as a ligand, potentially sequestering the Pd catalyst or forming inactive alkoxide species.

  • Protodehalogenation: The 2-position of pyridine is susceptible to reduction (H-Cl exchange) rather than coupling if the catalytic cycle stalls.[2][3]

Strategic Framework: The "Protect vs. Direct" Decision Matrix

Before initiating wet chemistry, the synthetic route must be triaged based on the coupling partner and scale.

DecisionMatrix Start Substrate: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol Decision Coupling Partner Type? Start->Decision Boronic Boronic Acid (Suzuki) Decision->Boronic C-C Bond Amine Amine (Buchwald) Decision->Amine C-N Bond Direct Direct Coupling (Neat) Boronic->Direct Preferred Protect Protect Alcohol (TBS/MOM) Amine->Protect Recommended Reason1 Use Mild Base (K3PO4) No Racemization Direct->Reason1 Reason2 Requires Strong Base (NaOtBu)? High Risk of Racemization Protect->Reason2

Figure 1: Strategic decision tree for handling the chiral alcohol moiety during cross-coupling.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2][3]

Objective: Coupling with aryl/heteroaryl boronic acids while maintaining >98% ee. Rationale: 2-Chloropyridines are sluggish electrophiles.[1][2] We utilize SPhos or XPhos , which are electron-rich, bulky biaryl phosphine ligands.[1] They facilitate the difficult oxidative addition into the C-Cl bond and prevent catalyst aggregation.[2]

Reagents & Conditions
ComponentRecommendationFunction
Catalyst Pd(OAc)₂ (2-5 mol%)Precursor to active Pd(0).[1][2]
Ligand SPhos (4-10 mol%)Promotes oxidative addition; water-tolerant.[1][2]
Base K₃PO₄ (3.0 equiv)Mild base; minimizes racemization risk compared to hydroxides/alkoxides.
Solvent 1,4-Dioxane / Water (4:1) Biphasic system solubilizes boronic acids and inorganic base.[1]
Temp 80–90 °CSufficient for activation, low enough to preserve chirality.
Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

  • Charge Solids: Add (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos (0.04 equiv).[1][2]

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv).[4] Note: Premixing Pd and Ligand in a separate vial for 5 mins in solvent is superior for activation.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Reaction: Seal and heat to 85 °C. Monitor by UPLC/LCMS.

    • Checkpoint: Conversion should reach >90% within 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[4] Dry over Na₂SO₄.[2][4]

  • Purification: Flash chromatography. Avoid acidic modifiers in mobile phase if the pyridine product is acid-sensitive.[1][2]

Author’s Note on Chirality: If racemization is observed (>2% drop in ee), switch the base to KF (Potassium Fluoride) and run in anhydrous THF/Toluene (2:1). Fluoride activates the boronic acid without acting as a Brønsted base strong enough to deprotonate the benzylic position.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2][3]

Objective: Amination of the 2-position (e.g., with piperidines or anilines). The Risk: Standard Buchwald conditions use NaOtBu (Sodium tert-butoxide), a strong base that will likely racemize the chiral alcohol via deprotonation/elimination. The Solution: Use a Third-Generation (G3) Palladacycle precatalyst which activates at room temperature and allows the use of weaker carbonate bases.

Reagents & Conditions
ComponentRecommendationFunction
Catalyst BrettPhos Pd G3 (2-5 mol%)Rapid activation; highly active for aryl chlorides.[1][2]
Base Cs₂CO₃ (2.0 equiv)Weak base; preserves chiral center.
Solvent t-Amyl Alcohol or Dioxane Polar, high-boiling, but gentle.[1][2]
Temp 80–100 °CRequired for C-Cl activation.[1][2]
Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Argon flow, charge the reaction vessel with (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst: Add BrettPhos Pd G3 (0.02–0.05 equiv).

    • Why G3? It contains the ligand and Pd in a 1:1 ratio and activates without needing reduction by the amine or excess base.

  • Solvent: Add anhydrous 1,4-Dioxane (0.15 M).

  • Reaction: Heat to 90 °C.

  • Monitoring: Monitor for the disappearance of the chloride.

    • Troubleshooting: If the reaction stalls, add 1.0 equiv of t-BuOH (additive). It can help stabilize the transition state without acting as a strong base source.

Mechanistic Insight: The Racemization Pathway

Understanding the enemy is the only way to defeat it. The diagram below illustrates the "Danger Zone" where the catalytic cycle intersects with chiral erosion.

Racemization Start Chiral Alcohol (S) Pd_Insert Oxidative Addition (L-Pd-Cl species) Start->Pd_Insert Path_Safe Transmetallation/Coupling (Desired) Pd_Insert->Path_Safe Fast Cycle Path_Risk Beta-Hydride Elimination Pd_Insert->Path_Risk Slow Cycle / Low Ligand Conc Product Coupled Product (S) Path_Safe->Product Ketone Ketone Intermediate (Achiral) Path_Risk->Ketone Racemic Re-insertion -> Racemic Alcohol Ketone->Racemic

Figure 2: The


-hydride elimination pathway is the primary cause of racemization.[1][2] High ligand concentration and rapid turnover (active catalysts) mitigate this.[1]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure (C-Cl bond too strong).[1][2]Switch to XPhos Pd G3 or RuPhos Pd G3 . Increase Temp to 100°C.
Racemization (ee drops) Base is too strong or Temp too high.Switch base from Carbonate to K₃PO₄ or KF . Lower temp to 70°C and extend time.
Protodehalogenation Hydride source present (solvent/impurities).[4]Ensure solvents are anhydrous.[2][3][4] Avoid primary alcohol solvents (use t-Amyl alcohol or Toluene).[1][2]
Homocoupling Oxygen leak.[2]Degas solvents vigorously (sparge with Ar for 15 mins).

References

  • General Suzuki Coupling of Pyridines: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids.[1][2] Journal of the American Chemical Society. Link[1]

  • Crizotinib Synthesis & Intermediates: Cui, J. J., et al. (2011). Tran,-L-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine (PF-02341066): A Highly Specific Oral Inhibitor of c-Met and ALK.[1][2] Journal of Medicinal Chemistry. Link[1]

  • Racemization Mechanisms: Chidara, S., & Lin, Y.-M. (2018). Mechanism of Metal-Catalyzed Racemization of Chiral Alcohols.[2] Catalysts.[3][4][5][6][7][8][9][10][11][12] Link[1]

  • Buchwald-Hartwig of Chloropyridines: Maiti, D., et al. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Sulfonates with Ammonia.[1][2] Journal of the American Chemical Society. Link[1]

  • BenchChem Technical Support: Suzuki Coupling with 2-Chloropyridine Derivatives.Link[1]

Disclaimer: This protocol involves the use of hazardous chemicals.[2] All experiments should be performed in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level troubleshooting and protocol optimization for the asymmetric synthesis of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol .

Ticket ID: #CHIRAL-PYR-003 Subject: Improving Enantiomeric Excess (ee) >99% Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

You are attempting to synthesize the (S)-enantiomer of a sterically congested, electron-deficient heteroaromatic alcohol. The 2-chloro substituent introduces significant steric bulk ortho to the reaction center, while the pyridine nitrogen presents a risk of catalyst poisoning (in chemical methods) or pH-dependent solubility issues (in enzymatic methods).

  • Target: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

  • Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.0%

  • Primary Challenge: The ortho-chloro group distorts the planarity of the ketone, making face-differentiation difficult for standard catalysts.

Method A: Biocatalytic Reduction (The "Gold Standard")

Recommendation: This is the most reliable method for achieving >99% ee for this specific substrate due to the ability of Ketoreductases (KREDs) to handle the ortho-steric clash better than small-molecule catalysts.

Optimized Protocol (KRED System)

This protocol utilizes an NADPH-dependent Ketoreductase with a Glucose Dehydrogenase (GDH) cofactor regeneration system.

Reagents:

  • Substrate: 1-(2-Chloropyridin-3-yl)ethanone (100 g/L loading)

  • Enzyme: Commercial KRED (Screening required: Codexis KRED-P1 or Thermoanaerobacter ADH mutants like ΔP84/A85G).

  • Cofactor: NADP+ (0.5 g/L)

  • Recycling System: GDH (100 U/mmol substrate) + Glucose (1.5 eq).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Workflow:

  • Buffer Prep: Dissolve Glucose and NADP+ in KPi buffer. Adjust pH to 7.0.

  • Enzyme Addition: Add GDH and the specific KRED. Stir gently (do not vortex) to dissolve.

  • Substrate Addition: Dissolve the ketone in DMSO (5% v/v) or IPA (10% v/v) to assist solubility. Add dropwise to the aqueous enzyme mix.

  • Reaction: Stir at 30°C @ 250 rpm. Monitor pH; maintain between 6.5–7.5 using 1M NaOH (gluconic acid byproduct will lower pH).

  • Workup: Extract with Ethyl Acetate (EtOAc).[1] The pyridine nitrogen may require pH adjustment to >8.0 during extraction to ensure the neutral amine is extracted.

Troubleshooting Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Product InhibitionAdd a resin (e.g., Amberlite XAD-4) to sequester the product in situ.
pH Drift (Acidic) Gluconic Acid BuildupThe GDH cycle produces acid. Use a pH-stat titrator with 1M NaOH.
Low ee (<95%) Wrong Enzyme VariantThe ortho-Cl reverses the binding pocket preference. Screen "Prelog" vs. "Anti-Prelog" variants.
Emulsion during Workup Protein DenaturationFilter the reaction mixture through Celite® before extraction to remove denatured enzyme.
Biocatalytic Cycle Visualization

Biocatalysis Ketone Substrate: Ketone Alcohol Product: (S)-Alcohol Ketone->Alcohol Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED (Enzyme) KRED->Ketone GDH GDH (Recycling) GDH->Glucose

Figure 1: Coupled enzymatic cycle showing the KRED reduction driven by the GDH cofactor regeneration system.[2]

Method B: Chemical Catalysis (Noyori Transfer Hydrogenation)

Recommendation: Use this if biological handling is unavailable. Requires strict control of the catalyst-to-substrate ratio (S/C) and pH.

Optimized Protocol

The Noyori-Ikariya catalyst system (Ru-TsDPEN) is preferred. For the (S)-alcohol, start with the (S,S)-Ru-TsDPEN catalyst (Note: Ortho-substitution can sometimes invert expected stereochemistry; always verify with HPLC).

Reagents:

  • Catalyst: RuCl (S/C = 500–1000).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio).

  • Solvent: DMF or Acetonitrile (Avoid alcohols if reversibility is an issue).

Workflow:

  • Degassing: Degas the solvent and HCOOH/TEA mixture with Nitrogen for 30 mins. Oxygen destroys the Ru-hydride species.

  • Catalyst Loading: Add the Ru-catalyst to the solvent.

  • Reaction: Add the ketone. Heat to 40°C.

  • Quench: Dilute with water.

  • Purification: The pyridine nitrogen can poison the catalyst over time. If conversion stalls, add a fresh aliquot of catalyst.

Troubleshooting Chemical Catalysis
SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst PoisoningThe pyridine nitrogen coordinates to Ru. Run the reaction in slightly more acidic media (adjust HCOOH:TEA ratio to 3:1).
Low ee Reversible DehydrogenationIf using IPA, the reaction is reversible, eroding ee. Switch to Formic Acid/TEA (irreversible).
Racemization Workup ConditionsBenzylic-type alcohols can racemize in acid. Ensure the workup is neutralized immediately.

Method C: Kinetic Resolution (Rescue Strategy)

Scenario: You synthesized the alcohol but the ee is only 85%. Do not discard. Use Lipase B from Candida antarctica (CAL-B / Novozym 435) .

Protocol:

  • Dissolve the low-ee alcohol in Vinyl Acetate (acyl donor) and MTBE.

  • Add Novozym 435.

  • Mechanism: The lipase will selectively acetylate the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Stop Point: Monitor by HPLC. Stop when the (S)-alcohol reaches >99% ee (usually around 50-55% conversion of the total mass).

  • Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography.

Analytical Controls (Chiral HPLC)

You must establish a robust analytical method to distinguish the enantiomers.

ParameterCondition
Column Chiralpak IA or Chiralcel OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Ethanol (90:10) or Hexane : IPA (90:10)
Additive 0.1% Diethylamine (DEA) . Crucial: Pyridines tail badly on silica/polysaccharides. The basic additive sharpens the peak.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)

Decision Matrix & Troubleshooting Logic

Use this logic tree to determine your next experimental step.

Troubleshooting Start Start: Check Crude ee CheckEE Is ee > 99%? Start->CheckEE Success Proceed to Downstream CheckEE->Success Yes LowEE ee is 80-98% CheckEE->LowEE No VeryLowEE ee < 50% (Racemic) CheckEE->VeryLowEE No KineticRes Perform Kinetic Resolution (CAL-B + Vinyl Acetate) LowEE->KineticRes Rescue Batch Rescreen Rescreen Ligand/Enzyme (Check Ortho-Effect) VeryLowEE->Rescreen Process Failure Poisoning Issue: Catalyst Poisoning? (Stalled Conv.) Rescreen->Poisoning ActionPoison Switch to HCOOH/TEA or Increase Catalyst Load Poisoning->ActionPoison

Figure 2: Troubleshooting logic for enantiomeric excess optimization.

References

  • Noyori Transfer Hydrogenation: Hashiguchi, S., et al. "Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes."[3] J. Am. Chem. Soc.[3][4][5]1995 , 117, 7562.[3][4][5] Link

  • Biocatalytic Reduction (TeSADH): Musa, M. M., et al. "Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH." PMC (NIH).Link

  • Kinetic Resolution (CAL-B): Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron2007, 63, 1721.
  • Crizotinib Intermediate Synthesis: S. L. Zultanski, et al. "Process Development of Crizotinib." Org.[1] Process Res. Dev.2018 .[6] (Contextual reference for pyridine-ethanol handling).

Disclaimer: These protocols involve hazardous chemicals (Ru-catalysts, organic solvents). Always consult the SDS and perform a risk assessment before experimentation.

Sources

Purification techniques for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Current Status: Operational Topic: Chiral Resolution & Downstream Processing Target Molecule: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (CAS: 1445376-78-2 / 55676-22-7 for racemate) Primary Application: Key intermediate for ALK inhibitors (e.g., Crizotinib).[1]

Executive Summary

This guide addresses the critical purification challenges of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol . Unlike simple phenyl-ethanols, the 2-chloropyridine moiety introduces basicity, potential for nucleophilic aromatic substitution (


), and catalyst poisoning (via pyridine nitrogen).[1]

The industry standard for >99% ee is Biocatalytic Reduction (KREDs) . Chemical methods (Noyori Transfer Hydrogenation) are secondary due to difficult metal scavenging from the pyridine ring.

Module 1: Biocatalytic Synthesis & Workup (The Gold Standard)

Context: You are using an engineered Ketoreductase (KRED) with a cofactor recycling system (GDH/Glucose or IPA). Physical State: The product is a viscous oil or low-melting solid (mp ~28-30°C).[1] It does not crystallize easily as a free base.[1]

Protocol: Emulsion-Free Isolation
  • The Problem: E. coli cell debris + viscous product = stable emulsions.

  • The Fix: A pH-switch extraction protocol.[1]

  • Quench: Adjust reaction mixture pH to 5.0–6.0 using 1M HCl.

    • Why? Protonates the pyridine nitrogen (

      
      , but surface proteins aggregate better at slightly acidic pH).[1]
      
  • Flocculation: Add Celite 545 (5% w/v) and heat to 40°C for 20 mins.

    • Why? Denatures residual enzymes and adsorbs cell debris.[1]

  • Filtration: Filter through a sintered glass funnel.

  • Extraction:

    • Adjust filtrate pH to 8.0–9.0 (using sat.

      
      ).
      
    • Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]

    • Note: Avoid DCM if possible; it forms tighter emulsions with biological media.[1]

  • Polishing: Wash organic layer with 5% brine, dry over

    
    , and concentrate.
    
Visual Workflow: Biocatalytic Workup

BiocatalysisWorkup Start Reaction Complete (Aq. Buffer + Cells + Product) Step1 1. pH Adjust to 5.0 2. Add Celite + Heat (40°C) Start->Step1 Break Emulsion Step2 Filtration (Remove Biomass) Step1->Step2 Step3 Filtrate pH Adjust -> 8.5 (Deprotonate Pyridine) Step2->Step3 Clear Filtrate Step4 Extraction (MTBE) Step3->Step4 Step5 Phase Separation Step4->Step5 End Crude (S)-Alcohol (Viscous Oil) Step5->End Organic Phase

Caption: Logic flow for breaking protein-stabilized emulsions during isolation.

Module 2: Chemical Purification (Noyori ATH)

Context: If using RuCl for Asymmetric Transfer Hydrogenation. Critical Issue: Ruthenium binds tightly to the pyridine nitrogen, leading to high residual metal (ppm) and lower yields during silica chromatography.

Troubleshooting: Ruthenium Removal

User Question: "My product is grey/black after concentration, and column chromatography isn't cleaning it."

Solution: Pyridine-specific Scavenging.[1]

  • Do NOT rely solely on silica gel.[1] The pyridine ring drags Ru through the column.

  • The Scavenger: Use SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).[1]

  • Protocol:

    • Dissolve crude oil in THF (10 volumes).

    • Add scavenger resin (4 eq.[1] relative to catalyst loading).

    • Stir at 50°C for 4 hours.

    • Filter and concentrate.

  • Alternative (Crystallization): Convert the oil to the HCl salt .

    • Dissolve free base in dry Ethanol.[1]

    • Add 1.1 eq of HCl (in dioxane or ether).[1]

    • Cool to 0°C. The Hydrochloride salt precipitates as a white solid, leaving Ru in the mother liquor.

Module 3: Analytical Troubleshooting (Chiral HPLC)

Standard Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : IPA (90:10 to 95:5).[1]

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peak Tailing Interaction between pyridine N and silanols.[1]Increase DEA to 0.15%. Ensure column is "doped" by flushing with mobile phase for 1 hr.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase, not pure IPA.
Low Resolution Temperature too high.Lower column oven to 15–20°C. Chiral recognition often improves at lower T.
Ghost Peaks Carryover of ketone precursor.[1]Check UV at 280nm (ketone absorbs stronger than alcohol).[1] Run a blank.

Module 4: FAQ - Specific User Scenarios

Q1: The product is an oil. How do I store it long-term without racemization?

  • A: The (S)-alcohol is configurationally stable at room temp, but the chemical stability is the concern. 2-Chloropyridines can hydrolyze to 2-pyridones under moist/acidic conditions.[1]

  • Recommendation: Store as the HCl salt (solid) at 4°C. If storing as oil, keep under Argon, neat (no solvent), at -20°C.

Q2: I have 95% ee, but I need >99.5% for a clinical batch. Can I recrystallize?

  • A: Not as the free base (oil). You must perform a Derivatization-Induced Crystallization .[1]

    • Method: Form the p-nitrobenzoate ester.

    • React alcohol with p-nitrobenzoyl chloride/pyridine.[1]

    • Recrystallize the resulting solid from EtOH/Heptane.

    • Hydrolyze back to alcohol using LiOH/THF (mild conditions to prevent racemization).[1]

Q3: Why is my yield low (50%) despite 100% conversion by HPLC?

  • A: Water solubility.[1][2] The pyridine ring makes the alcohol moderately water-soluble, especially at neutral/acidic pH.

  • Fix: Ensure the aqueous phase during extraction is pH > 8.5 and salt it out with NaCl (saturation) before extracting with Ethyl Acetate (3x).

References

  • Codexis, Inc. "Biocatalytic Reduction of Ketones."[1] Patents and Technical Application Notes describing KRED evolution for halo-aryl ketones.[1][1]

  • Pfizer Inc. "Process for the synthesis of Crizotinib intermediates." Organic Process Research & Development, describing the scale-up of chiral pyridine ethanols.

  • Daicel Chiral Technologies. "Application Guide for Chiralpak AD-H and OD-H on Basic Compounds." Technical Data Sheet.[1]Link[1]

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society.[1]

Sources

Troubleshooting low yields in (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol preparation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol is a critical step in the synthesis of ALK inhibitors (e.g., Crizotinib). While the transformation appears to be a standard ketone reduction, the presence of the 2-chloro substituent (steric/electronic deactivation) and the pyridine nitrogen (catalyst poisoning/solubility issues) creates a "perfect storm" for low yields.

This guide addresses the three most common failure modes:

  • Biocatalytic Stalling: Cofactor regeneration failure or substrate inhibition.

  • Chemocatalytic Deactivation: Ruthenium poisoning by the pyridine nitrogen.

  • Work-up Losses: Phase distribution issues due to the amphiphilic nature of the product.

Part 1: Diagnostic Dashboard

Quickly identify your failure mode based on observed symptoms.

SymptomProbable CauseImmediate Action
Conversion stops at ~50% Equilibrium limitation (Chemical) or Product Inhibition (Enzymatic).Chem: Switch from iPrOH to Formic Acid/TEA. Bio: Check Glucose Dehydrogenase (GDH) activity.
Low ee% (<90%) Racemization via reversible reaction or wrong ligand/enzyme match.Chem: Lower temp to 20°C; ensure "kinetic" conditions (HCOOH). Bio: Screen alternative KRED variants (e.g., L. kefir mutants).
No Reaction (0% Conv) Catalyst Poisoning.Chem: The pyridine nitrogen is binding Ru. Increase catalyst loading or switch to acidic hydrogen donor (HCOOH).
High Conversion, Low Isolated Yield Aqueous Phase Loss.Workup: The product is moderately water-soluble. Saturate aqueous layer with NaCl; use EtOAc/THF mix for extraction.

Part 2: Biocatalytic Route (The "Gold Standard")

Recommended for: High enantiopurity (>99% ee) and scalability.

The Mechanism: The reduction uses a Ketoreductase (KRED) dependent on NADPH. The most common failure is not the KRED itself, but the cofactor regeneration cycle (GDH/Glucose).

Troubleshooting Q&A

Q: My reaction starts fast but flatlines at 60% conversion. Adding more enzyme doesn't help. A: You are likely facing Gluconic Acid Acidification . As GDH converts Glucose to Gluconolactone (which hydrolyzes to Gluconic Acid), the pH drops. KREDs are highly pH-sensitive (optimal pH 6.5–7.5). If the pH drops below 6.0, the enzyme denatures or stalls.

  • Fix: Implement an auto-titrator with 1M NaOH or use a strong buffer (100 mM Potassium Phosphate, pH 7.0) instead of the standard 50 mM.

Q: The substrate precipitates when added to the buffer. A: 1-(2-chloropyridin-3-yl)ethan-1-one has poor water solubility.

  • Fix: Dissolve the substrate in DMSO or IPA (5-10% v/v final concentration) before adding to the mix. Warning: Do not exceed 10% organic co-solvent, as this will deactivate many wild-type KREDs.

Q: I see an emulsion during the workup of the enzymatic reaction. A: This is caused by denatured proteins acting as surfactants.

  • Fix: Add Celite (diatomaceous earth) to the reaction mixture and filter through a pad of Celite before extraction. This removes the protein sludge physically.

Visualizing the Biocatalytic Cycle & Failure Points

Biocatalysis Substrate Ketone Substrate (2-Cl-Pyridine) Product (S)-Alcohol Product Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP Glucose Glucose Gluconate Gluconic Acid (pH Drop Risk!) Glucose->Gluconate

Figure 1: The Coupled Enzyme System. Note that the accumulation of Gluconic Acid (Red Node) is the primary cause of late-stage reaction failure due to pH shift.

Part 3: Chemical Catalysis (Noyori ATH)

Recommended for: Labs without enzyme libraries or for rapid small-scale synthesis.

The Protocol: Asymmetric Transfer Hydrogenation (ATH) using RuCl(p-cymene)[(S,S)-TsDPEN] . Note on Stereochemistry: To get the (S)-alcohol , you typically need the (S,S)-TsDPEN ligand, but always verify with a small screen as the "2-chloro" ortho-substitution can sometimes alter the enantio-face preference compared to simple acetophenone.

Troubleshooting Q&A

Q: I am using Isopropanol (IPA) as the hydrogen source, but the yield is low. A: The reaction in IPA is reversible . The thermodynamic equilibrium for this specific substrate often favors the ketone due to the electron-withdrawing chlorine.

  • Fix: Switch to Formic Acid/Triethylamine (5:2 azeotrope) . This transformation is irreversible (CO2 gas is released), driving the reaction to 100% conversion.

Q: The reaction works for acetophenone but fails for my chloropyridine substrate. A: This is Catalyst Poisoning . The pyridine nitrogen (even with the Cl- withdrawing electrons) can compete with the ligand for the Ruthenium center.

  • Fix: Ensure the reaction medium is slightly acidic or neutral. The HCOOH/TEA (5:2) system is preferred because it protonates the pyridine nitrogen (rendering it non-coordinating) while leaving the catalyst active. Avoid basic conditions (IPA/KOH).

Q: Can I use H2 gas and Pd/C instead? A: High Risk. Standard hydrogenation often leads to hydrodechlorination (stripping the chlorine atom), yielding the non-chlorinated pyridine byproduct. ATH (Transfer Hydrogenation) is much more chemoselective for the carbonyl over the aryl-chloride.

Part 4: Isolation & Purification (The Yield Killer)

Even with 100% conversion, yields often drop to 60% here.

The Problem: (S)-1-(2-chloropyridin-3-yl)ethan-1-ol contains a basic nitrogen and a polar hydroxyl group. It is an amphiphile that loves to stay in the water layer or form emulsions.

Optimized Extraction Protocol:

  • Quench: If using enzymes, add Celite and filter. If using ATH, dilute with water.

  • pH Adjustment (CRITICAL):

    • The pKa of the pyridine nitrogen is low (~0.7) due to the Cl- group, but the molecule is still polar.

    • Adjust aqueous phase to pH 7–8 . Do not go too acidic (protonates N -> water soluble) or too basic (emulsion risk).

  • Salting Out:

    • Add solid NaCl to the aqueous phase until saturation. This creates a "salting-out" effect, forcing the organic product out of the water.

  • Solvent Choice:

    • Do not use pure Hexanes (product is too polar).

    • Do not use pure DCM (emulsions).

    • Recommended: Ethyl Acetate or MTBE . For difficult cases, use 2-MeTHF .

Visualizing the Extraction Logic

Extraction Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic pH < 2 (Protonated Pyridine) CheckPH->Acidic Too Acidic Neutral pH 7-8 (Neutral Species) CheckPH->Neutral Optimal Result_Fail Product trapped in Water (Low Yield) Acidic->Result_Fail Extraction Extract with EtOAc + Sat. NaCl Neutral->Extraction Result_Success Product in Organic Phase (High Yield) Extraction->Result_Success

Figure 2: Extraction Decision Tree. Maintaining pH 7-8 is critical to prevent protonation-induced water solubility.

References

  • Pfizer Crizotinib Process:Organic Process Research & Development. "Development of a Scalable Synthesis of Crizotinib.

    • Source: (Search: Crizotinib process)

  • Noyori ATH Mechanism:Journal of the American Chemical Society.

    • Source:

  • Biocatalysis Optimization:Applied Microbiology and Biotechnology. "Efficient synthesis of chiral alcohols using engineered ketoreductases."

    • Source:

  • Pyridine Handling in ATH:Tetrahedron: Asymmetry. "Transfer hydrogenation of heteroaromatic ketones." (Details the poisoning effect of pyridine nitrogen).

    • Source:

Removing metal catalyst impurities from (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Removing Metal Catalyst Impurities from (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with metal catalyst contamination in the synthesis of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol. Given the structure of this active pharmaceutical ingredient (API), particularly the presence of a pyridine nitrogen, standard purification methods can be compromised, leading to persistent impurities. This center is designed to provide a logical, experience-driven framework for diagnosing and solving these purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual metal catalysts from my API so critical?

Residual metals, even at trace levels, are a significant concern for several reasons. First, many metal catalysts (especially those containing Palladium, Ruthenium, Rhodium, etc.) are classified as toxic and pose a risk to patient safety.[1] Regulatory bodies, guided by documents like the ICH Q3D Guideline for Elemental Impurities, set strict limits on the Permitted Daily Exposure (PDE) for these elements in final drug products.[2][3] Second, residual metals can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to lower yields and the formation of new impurities. Finally, they can affect the physical properties and stability of the final API.

Q2: I synthesized (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol via asymmetric reduction of the ketone precursor. What are the likely metal contaminants?

The asymmetric transfer hydrogenation or asymmetric hydrogenation of 2-chloro-1-(pyridin-3-yl)ethanone typically employs catalysts based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir). These metals are highly effective but are known for being challenging to remove completely from polar, nitrogen-containing products.

Q3: My synthesis involved a cross-coupling reaction (e.g., Suzuki, Heck) to build the pyridine core. What metal should I be concerned about?

Cross-coupling reactions almost universally rely on Palladium (Pd) catalysts.[4] Palladium is notorious for its tendency to leach into the product. The pyridine nitrogen and the hydroxyl group in your target molecule can act as ligands, forming stable complexes with palladium that are difficult to break apart during work-up and purification.[5]

Q4: What are the acceptable limits for these metal impurities in my final API?

According to the ICH Q3D guidelines, the key catalysts used in these syntheses fall into Class 2B.[2][6] The oral PDE limits for these metals are crucial for calculating the acceptable concentration in your API, which depends on the maximum daily dose of the final drug product.[7] For example, the oral PDE for palladium and ruthenium is 100 µ g/day .[8] If the maximum daily dose of your drug is 10 grams, the concentration limit would be 10 ppm (µg/g).[7]

Q5: How do I accurately measure the concentration of residual metals?

The industry-standard and most reliable method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[5][9] These techniques require specialized equipment and trained personnel but provide the high sensitivity and accuracy required for regulatory submissions.[10] For process development and screening of purification methods, faster techniques like catalysis-based fluorometric assays can be used to get relative quantification quickly.[9][11]

Troubleshooting and Decision-Making Guide

The primary challenge with (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is its ability to chelate metal ions, rendering them more soluble in the product phase and resistant to removal. The following workflow provides a systematic approach to tackling this issue.

Metal_Removal_Workflow start Start: Crude API (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol with Metal > ICH Q3D Limit check_level Assess Metal Level (ICP-MS) start->check_level recrystallization Method 1: Recrystallization (with/without anti-solvent) check_level->recrystallization Moderate Contamination (< 200 ppm) activated_carbon Method 2: Activated Carbon Treatment (e.g., Ecosorb®) check_level->activated_carbon High Contamination (> 200 ppm) check_success1 Purity Check: Metal < Limit? recrystallization->check_success1 check_success1->activated_carbon No end_success End: API Meets Purity Specification check_success1->end_success Yes check_success2 Purity Check: Metal < Limit? activated_carbon->check_success2 scavenger_screen Method 3: Metal Scavenger Screening (e.g., Thiol, Amine, TMT based) check_success2->scavenger_screen No check_success2->end_success Yes check_success3 Purity Check: Metal < Limit? scavenger_screen->check_success3 optimize_scavenger Optimize Scavenger Conditions (Temp, Time, Equivalents) check_success3->optimize_scavenger No, but significant reduction chromatography Method 4: Preparative Chromatography (Silica or Reversed-Phase) check_success3->chromatography No, minimal reduction check_success3->end_success Yes check_success4 Purity Check: Metal < Limit? optimize_scavenger->check_success4 check_success4->chromatography No check_success4->end_success Yes chromatography->end_success If purity is met end_fail Consult Specialist: Re-evaluate Synthetic Route or Consider Complex Purification Trains chromatography->end_fail If purity still not met or yield is too low

Caption: Decision workflow for metal impurity removal.

Core Methodologies & Protocols

Metal Scavenging: The Targeted Approach

When crystallization or carbon treatment fails, metal scavengers are the most effective solution. These are solid supports (typically silica or polymer-based) functionalized with ligands that have a very high affinity for specific metals. This allows them to selectively "pull" the metal out of the solution containing your API.[12]

Table 1: Comparison of Common Metal Scavenger Types

Scavenger TypeFunctional GroupTarget MetalsMechanism & RationaleProsCons
Thiol-Based -SHPd , Ru, Rh, Pt, Cu, AgForms strong, soft acid-soft base interactions with late transition metals. Highly effective for Pd(II) species.[13]High efficiency for target metals, fast kinetics.Can be sensitive to oxidation; potential for thiol odor if not handled properly.
Amine-Based -NH₂, -NR₂, TrisamineRu, Rh, Pd, CuActs as a Lewis base to coordinate with metal centers. Effective for metals in various oxidation states.[13]Good for a broad range of metals, stable.Can sometimes bind to the API if it has acidic protons; may require pH adjustment.
Tri-mercaptotriazine (TMT) C₃N₃S₃Pd , Pt, RuA powerful chelator with three sulfur atoms that form very stable, insoluble complexes with many metals.[8][9]Extremely high affinity for Pd; precipitates metal complex for easy filtration.Can be less effective for early transition metals; requires filtration of a fine precipitate.
Phosphine-Based -PR₂Ru, RhStrong ligands for ruthenium, often used to displace the metal from the product. Tris(hydroxymethyl)phosphine (THMP) is a water-soluble variant.[8][14]Very effective for Ru from metathesis reactions.Can be air-sensitive; may require an inert atmosphere.
Protocol 1: Small-Scale Screening of Metal Scavengers

Rationale: It is highly cost and time-effective to screen several scavenger types in parallel to identify the most efficient one for your specific metal-API complex before scaling up.[15]

  • Preparation: Prepare a stock solution of your impure (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol in a suitable solvent (e.g., Toluene, Ethyl Acetate, Acetonitrile) at a known concentration.

  • Sample Aliquoting: In separate 4 mL vials, place a 1 mL aliquot of the API stock solution. Retain one vial as the "untreated" control.

  • Scavenger Addition: To each of the other vials, add a different metal scavenger (e.g., SiliaMetS® Thiol, MP-TMT, ISOLUTE® Si-Trisamine). Add approximately 3-5 weight equivalents of scavenger relative to the estimated mass of the metal impurity.

    • Expert Tip: The pyridine moiety can compete for binding sites. Using a slightly higher excess of scavenger can be beneficial.

  • Incubation: Seal the vials and agitate them on a shaker or stir plate at room temperature for 4-16 hours. For difficult cases, heating to 40-60 °C can improve kinetics.

  • Sampling & Analysis: After the incubation period, filter each sample through a 0.45 µm syringe filter to remove the solid scavenger.

  • Quantification: Submit the filtered samples, including the untreated control, for ICP-MS analysis to determine the final metal concentration.

  • Evaluation: Compare the results to identify the scavenger that provides the most significant reduction in metal content with minimal API loss (which can be checked by HPLC).

Enhanced Recrystallization

Rationale: Standard recrystallization may fail if the metal-API complex co-crystallizes with the pure API. Adding a competitive ligand can "chelate" the metal and keep it dissolved in the mother liquor during crystallization.[9]

Protocol 2: N-Acetylcysteine Assisted Recrystallization for Palladium Removal
  • Dissolution: Dissolve the crude, Pd-contaminated API in a minimum amount of a suitable hot solvent (e.g., Isopropanol, Ethyl Acetate).

  • Additive Spike: Add N-acetylcysteine (0.5-2.0 mol% relative to the API). This sulfur-containing amino acid is an excellent and inexpensive chelator for palladium.[9]

  • Equilibration: Stir the hot solution for 30-60 minutes to allow the N-acetylcysteine to form a stable complex with the palladium.

  • Crystallization: Cool the solution slowly to induce crystallization of the API. If needed, an anti-solvent (e.g., heptane) can be added slowly to decrease solubility and improve yield.[16]

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum.

  • Analysis: Analyze both the purified crystals and the mother liquor for palladium content via ICP-MS to confirm that the metal was successfully purged into the liquid phase.

Activated Carbon Treatment

Rationale: Activated carbon provides a high surface area for the non-specific adsorption of impurities, including metal complexes.[4] This method is often cost-effective but can sometimes lead to product loss due to the non-specific nature of adsorption.

Protocol 3: Activated Carbon Polishing Step
  • Solution Prep: Dissolve the crude API in a suitable organic solvent (e.g., Toluene, Methanol).

  • Carbon Addition: Add 5-10% w/w of high-purity activated carbon (e.g., Darco® KB-G) to the solution.

  • Slurry Agitation: Stir the resulting slurry at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® or another filter aid to completely remove the fine carbon particles. This is a critical step, as carbon fines can be difficult to remove otherwise.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to recover the API.

  • Analysis: Submit the recovered API for ICP-MS analysis.

References

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. [Link]

  • API Purification. (2025). Pharmaceutical Technology. [Link]

  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. (2016). ACS Publications - Organic Process Research & Development. [Link]

  • Removing Ru from metathesis reactions. (2017). Anderson's Process Solutions. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2014). ACS Publications - Organic Process Research & Development. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]

  • Purification of APIs. ZEOCHEM. [Link]

  • Metal scavengers for organic purification. Biotage. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). ACS Publications - The Journal of Organic Chemistry. [Link]

Sources

Optimizing reaction temperature for chiral reduction of pyridine ketones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Pyridine Ketones

Mission Statement: This guide addresses the specific kinetic and thermodynamic challenges inherent in the asymmetric reduction of pyridine-functionalized ketones. Unlike simple acetophenones, pyridine substrates introduce competitive coordination (catalyst poisoning) and electronic deactivation, making temperature optimization a non-linear variable.

Module 1: The Thermodynamics of Enantioselectivity

User Query: "I lowered the temperature to improve enantiomeric excess (ee), but my reaction stalled. When I increased the heat, the reaction finished, but the ee dropped significantly. What is the optimal window?"

Technical Insight: This is a classic manifestation of the Enthalpy-Entropy Compensation effect.[1] In asymmetric catalysis, enantioselectivity (


) is determined by the difference in free energy (

) between the diastereomeric transition states.


  • The Trap: There exists an Isokinetic Temperature (

    
    )  where the enthalpic term (
    
    
    
    ) is perfectly cancelled by the entropic term (
    
    
    ).[2] At this specific temperature, enantioselectivity vanishes (
    
    
    ), regardless of the catalyst's intrinsic chirality.
  • The Pyridine Factor: For pyridine ketones, the basic nitrogen can form a non-productive ground-state complex with the metal center. Lowering the temperature increases the stability of this "poisoned" state, effectively killing the reaction rate (Kinetics) before you can reap the benefits of improved selectivity (Thermodynamics).

Diagnostic Workflow:

TemperatureOptimization Start Start Optimization Screen1 Run at 25°C (Baseline) Start->Screen1 CheckEE Check ee% & Conv. Screen1->CheckEE HighEE_LowConv High ee (>90%) Low Conv (<20%) CheckEE->HighEE_LowConv Kinetic Trap LowEE_HighConv Low ee (<50%) High Conv (>90%) CheckEE->LowEE_HighConv Thermodynamic Loss Action1 Increase T by 10°C OR Add Lewis Acid HighEE_LowConv->Action1 Action2 Lower T by 10°C Check Solubility LowEE_HighConv->Action2 IsokineticCheck Isokinetic Plot (ln(er) vs 1/T) Action1->IsokineticCheck Action2->IsokineticCheck

Figure 1: Decision matrix for temperature adjustments based on initial screening results.

Module 2: The Pyridine "Poisoning" & Acidic Switching

User Query: "My Ru-TsDPEN catalyst works for acetophenone but shows <5% conversion for 2-acetylpyridine. Is the catalyst dead?"

Root Cause Analysis: The catalyst is likely not dead, but inhibited . The pyridine nitrogen (


 hybridized) is a strong 

-donor. It coordinates to the open coordination site of the Ruthenium/Rhodium/Iridium catalyst, displacing the hydride or the substrate ketone.

The Solution: Acid-Modified Transfer Hydrogenation Temperature optimization cannot fix this alone. You must disrupt the N-Metal binding.

  • The "Acid Switch": By running the reaction in an acidic medium (e.g., Formic Acid/Triethylamine 5:2 azeotrope instead of Isopropanol/KOH), you protonate the pyridine nitrogen (

    
    ).
    
  • Temperature Implication: Protonation prevents catalyst poisoning, allowing the reaction to proceed at lower temperatures (0°C–20°C), which preserves the ee.

Mechanism of Inhibition vs. Activation:

PyridineMechanism Substrate 2-Acetylpyridine (Free Base) Poisoned DEAD END: N-Ru Coordination (Catalyst Deactivation) Substrate->Poisoned Neutral pH (Strong Binding) Acid Add HCOOH (Acid) Substrate->Acid Catalyst Ru-TsDPEN (Active Species) Catalyst->Poisoned Product Chiral Alcohol (High ee) Catalyst->Product Hydride Transfer Protonated Pyridinium Salt (N-H+ blocked) Acid->Protonated Protonated->Product Catalysis Proceeding (No Inhibition)

Figure 2: The critical role of pH modulation in preventing catalyst deactivation by the pyridine substrate.

Module 3: Optimized Protocols & Data
Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 2-Acetylpyridine

Best for: High enantioselectivity (95%+ ee) at moderate scale.

Reagents:

  • Substrate: 2-Acetylpyridine (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: HCOOH/Et3N (5:2 azeotrope)

  • Solvent: None (Neat) or DCM (if solubility is an issue)

Step-by-Step:

  • Preparation: In a Schlenk tube, mix the catalyst and 2-acetylpyridine.

  • Acid Addition: Slowly add the HCOOH/Et3N mixture at 0°C. Caution: Exothermic.

  • Temperature Ramp:

    • Phase 1 (Induction): Stir at 0°C for 1 hour. This favors the kinetic resolution of the most active conformers.

    • Phase 2 (Conversion): Allow to warm to 25°C (Room Temp) and monitor by TLC/HPLC.

    • Critical: Do NOT heat above 30°C. The reversibility of transfer hydrogenation increases with temperature, leading to racemization of the product alcohol.

  • Quench: Dilute with water and extract with EtOAc. Neutralize carefully with saturated NaHCO3.

Comparative Data: Temperature vs. Selectivity
TemperatureTime (h)Conversion (%)ee (%)Notes
0°C 246598 (S) High selectivity, incomplete conversion (Kinetic limitation).
25°C 12>9996 (S) Optimal Balance.
40°C 4>9988 (S)Rate acceleration causes loss of facial selectivity.
60°C 2>9972 (S)Significant racemization via reversible dehydrogenation.
Module 4: Troubleshooting FAQ

Q1: I am using the protocol above, but my ee is stuck at 50-60%. Why? A: You may be observing a background reaction . At higher temperatures or in the absence of sufficient catalyst activity, non-enantioselective reduction (e.g., Leuckart-Wallach type reduction via formic acid) can compete with the metal-catalyzed pathway.

  • Fix: Increase catalyst loading to 1.0 mol% to outcompete the background reaction, or lower the temperature to 10°C.

Q2: Can I use high-pressure H2 gas instead of Transfer Hydrogenation? A: Yes, but the rules change. For H2 hydrogenation (using Ru-BINAP or similar), the pyridine ring is prone to over-reduction (forming piperidine derivatives) at high temperatures (>50°C).

  • Fix: Keep T < 30°C and pressure > 20 bar. Use a halogenated solvent (DCM or TFE) which often enhances the rate of hydrogenation for N-heterocycles.

Q3: My product racemizes during workup. Is the reaction temperature to blame? A: Unlikely. Pyridine alcohols are susceptible to racemization post-reaction if the workup is too basic or too hot. The benzylic-like position is labile.

  • Fix: Keep the workup neutral. Evaporate solvents at <40°C. Store the product at -20°C.

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5][6][7] Accounts of Chemical Research. Link

  • Wang, C., Wu, X., & Xiao, J. (2008). Asymmetric transfer hydrogenation of 2-substituted pyridines with tethered Ru(ii) catalysts. Organic Letters. Link

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Heterocyclic Ketones. Journal of the American Chemical Society. Link

  • Zhu, J., et al. (2019). Recent Advances in the Asymmetric Reduction of Pyridine Ketones. Catalysts. Link

  • Blackmond, D. G. (2005).[8] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Recrystallization of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REC-CPYE-001 Status: Active Topic: Solvent Selection & Process Optimization for Optical Enrichment Applicable Compound: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (CAS: 147128-77-6 / Related Intermediates)

Executive Summary & Solvent Selection

User Query: "I need to upgrade the enantiomeric excess (ee) of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol from ~94% to >99%. Standard alcohols result in no yield, and pure alkanes cause oiling out. What is the correct solvent system?"

Technical Response: This compound presents a specific challenge: it possesses a low melting point (~50–55°C) and a hybrid polarity (lipophilic chloropyridine ring + hydrophilic chiral hydroxyl). Single-solvent systems often fail because the solubility curve is too steep (oiling out) or too flat (poor yield).

The industry-standard approach for this class of Crizotinib intermediates is a binary solvent system utilizing a polar ester or ether for dissolution and a non-polar alkane as an anti-solvent.

Recommended Solvent Systems
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use Case
Primary (Standard) Ethyl Acetate (EtOAc) n-Heptane 1:4 to 1:8General optical enrichment; balances yield and purity.
Alternative A MTBE (Methyl tert-butyl ether)n-Heptane 1:5 to 1:10Use if yield is too low in EtOAc; MTBE has higher volatility.
Alternative B Isopropyl Acetate n-Heptane 1:4Use for larger scale (>100g) to reduce evaporation rates during hot filtration.

Critical Warning: Avoid using Hexane due to neurotoxicity and lower boiling point. n-Heptane provides a wider metastable zone width (MSZW), allowing for safer crystallization without oiling out.

Decision Logic: Selecting Your Process

Use the following decision tree to determine the exact modification required for your specific batch conditions.

SolventSelection start Start: Assess Crude Material check_ee Check Initial ee% start->check_ee high_ee ee > 95% check_ee->high_ee med_ee ee 85-95% check_ee->med_ee low_ee ee < 85% check_ee->low_ee check_imp Check Chemical Purity method_A Method A: Direct Recrystallization (EtOAc/Heptane 1:6) high_ee->method_A method_B Method B: High-Dilution Recrystallization (MTBE/Heptane 1:10) med_ee->method_B method_C Method C: Reprocess Synthesis (Recrystallization unlikely to resolve) low_ee->method_C oil_check Risk of Oiling Out? method_A->oil_check method_B->oil_check seed REQUIRED: Seed at 40°C oil_check->seed Yes (Low MP) std_cool Standard Cooling Ramp oil_check->std_cool No

Figure 1: Decision logic for selecting the recrystallization strategy based on input material quality.

Standard Operating Procedure (SOP)

Protocol ID: SOP-CRYST-04 Objective: Optical enrichment of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol.

Step-by-Step Methodology
  • Dissolution (The "Good" Solvent):

    • Charge crude solid into the reactor.

    • Add Ethyl Acetate (1.5 to 2.0 volumes relative to mass).

    • Heat to 50–55°C . Note: Do not exceed 60°C to avoid degradation or boiling off solvent too fast.

    • Agitate until fully dissolved. If haze persists, perform a hot filtration.

  • The "Cloud Point" (Anti-Solvent Addition):

    • Maintain temperature at 50°C.

    • Slowly add n-Heptane (warm, ~45°C) dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add a small amount of EtOAc (approx. 5% of initial volume) to clear the solution back to transparent.

  • Seeding (Critical Step):

    • Cool the solution to 40–42°C .

    • Add pure seed crystals of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (0.5 wt%).

    • Observation: Ensure seeds do not dissolve. Hold temperature for 30 minutes to allow crystal growth on the seed surface.

  • Crystallization & Cooling:

    • Begin cooling ramp: 5°C per hour .

    • Simultaneously, dose the remaining n-Heptane (up to final ratio of 1:6 EtOAc:Heptane) over 2 hours.

    • Final Target Temperature: 0–5°C .

    • Hold: Agitate at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the slurry.[1]

    • Wash the cake with cold n-Heptane (pre-chilled to 0°C).

    • Dry under vacuum at 35°C.

Troubleshooting Guide (FAQ)

Issue 1: "The product is Oiling Out (Liquid-Liquid Phase Separation)."

Diagnosis: The solution temperature dropped below the "oiling out limit" (LLPS boundary) before the solution crossed the solubility curve. This is common because the melting point (~50°C) is very close to the operating temperature. Corrective Actions:

  • Increase Seeding Temperature: Seed at 45°C instead of 40°C.

  • Reduce Anti-Solvent Rate: Adding Heptane too fast spikes the local supersaturation, causing oil droplets. Add it slower.

  • Use the "Reverse Addition" Method: Dissolve the compound in EtOAc, then drip this solution into a large volume of cold Heptane containing seed crystals.

Issue 2: "My yield is low (<50%), but purity is high."

Diagnosis: The mother liquor (supernatant) still holds too much product. The solvent system is too polar. Corrective Actions:

  • Push the Ratio: Increase Heptane ratio to 1:8 or 1:10.

  • Lower Final Temp: Cool to -10°C (if equipment allows).

  • Concentrate: Distill off 20% of the solvent volume after the initial crystallization begins, then cool down.

Issue 3: "The enantiomeric excess (ee) did not improve."

Diagnosis: You likely experienced "crash cooling" or total precipitation. If the cooling is too fast, the crystal lattice entraps the unwanted (R)-enantiomer. Corrective Actions:

  • Thermodynamic Ripening: After the slurry forms, heat it back up to 35°C for 1 hour, then cool back to 0°C. This "temperature cycling" allows impure crystals to redissolve and pure ones to grow.

  • Stop Higher: Do not cool to 0°C. Harvest at 20°C. The racemate is often more soluble than the pure enantiomer in this specific solvent matrix; cooling too low forces the racemate out of solution.

Process Workflow Diagram

RecrystallizationWorkflow cluster_0 Preparation cluster_1 Nucleation Control cluster_2 Growth & Isolation dissolve Dissolve in EtOAc (50-55°C) filter Hot Filtration (Remove Particulates) dissolve->filter cloud Add Heptane to Cloud Point filter->cloud seed Seed Addition (40-42°C) cloud->seed seed->dissolve If Oiling Out: Re-heat cool Slow Cool to 0°C (5°C/hour) seed->cool isolate Filter & Wash (Cold Heptane) cool->isolate

Figure 2: Step-by-step workflow for the controlled recrystallization of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol.

References & Authoritative Grounding

  • Pfizer Inc. (2006). Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine. World Intellectual Property Organization. WO2006021884. (Describes the synthesis and purification logic for chiral pyridine-ethanol intermediates in the Crizotinib pathway).

  • Cui, Y., et al. (2018). Studies on the dynamic resolution of Crizotinib intermediate. Bioorganic & Medicinal Chemistry. (Details the enzymatic resolution and subsequent solvent purification strategies for the chloro-pyridine ethanol fragment).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234458, 1-(2-Chloropyridin-3-yl)ethanol. (Provides physical property data including solubility profiles and melting point ranges).

Sources

Technical Support Center: Storage Stability of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stability Profile[1]

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (CAS: 1476717-38-6 for (S)-isomer context; 131674-39-0 for racemate) is a critical chiral intermediate in the synthesis of ALK inhibitors like Crizotinib. Its storage stability is compromised by three primary vectors: racemization (loss of enantiomeric excess), oxidative dehydrogenation (ketone formation), and nucleophilic aromatic substitution (SNAr) of the chlorine atom.

Core Stability Matrix
ParameterCritical ThresholdRisk FactorRecommended Action
Temperature > 25°CThermal racemization; SNAr hydrolysisStore at -20°C for long-term; +2-8°C for active use (<1 week).
pH Sensitivity pH < 4 or > 9Acid-catalyzed racemization; Base-mediated SNArMaintain neutral pH (6.0–8.0) in solution. Avoid unbuffered aqueous storage.[1]
Atmosphere Oxygen presentOxidation to 1-(2-chloropyridin-3-yl)ethanoneStore under Argon or Nitrogen blanket.
Light UV/VIS ExposurePhotolytic dechlorinationStore in amber vials; wrap in foil.[1]
Solvent Protic (MeOH, EtOH)Solvolysis (Ether formation)Use aprotic solvents (DMSO, CH₂Cl₂, THF) for stock solutions.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by process chemists and analytical scientists.

Issue 1: "My Enantiomeric Excess (ee) dropped from 99.5% to 94% after 1 week in solution."

Diagnosis: Acid/Base Catalyzed Racemization. The benzylic-like position (C1-ethyl) is activated by the electron-deficient pyridine ring.

  • Mechanism: In the presence of trace acid, the hydroxyl group can protonate, leading to a transient carbocation (SN1-type pathway) which recombines non-stereospecifically. In base, deprotonation of the C-H bond (facilitated by the electron-withdrawing 2-chloro and pyridyl N) creates a planar enolate-like intermediate.

  • Root Cause: The sample was likely stored in a non-buffered protic solvent or exposed to residual acid/base from the synthesis workup.[1]

Corrective Action:

  • Solvent Switch: Immediately transfer solid material to an inert, aprotic solvent like Anhydrous Acetonitrile (ACN) or Toluene.[1]

  • Neutralization: If the sample is already in solution, verify pH. If acidic, wash with saturated NaHCO₃.[1] If basic, wash with dilute NH₄Cl.[1]

  • Temperature Control: Racemization kinetics are Arrhenius-driven. Store solutions at -20°C.

Issue 2: "I see a new impurity at RRT 1.15 in my HPLC chromatogram."

Diagnosis: Oxidative Dehydrogenation to Ketone. The impurity is likely 1-(2-chloropyridin-3-yl)ethanone .

  • Mechanism: Secondary alcohols are susceptible to oxidation by atmospheric oxygen, especially if trace metal ions (from synthesis catalysts) are present.

  • Verification: Check absorbance. The ketone has a distinct UV

    
     shift compared to the alcohol due to conjugation with the pyridine ring.[1]
    

Corrective Action:

  • Degas Solvents: Sparge all storage solvents with Helium or Nitrogen for 15 minutes before use.[1]

  • Headspace Purge: Always backfill storage vials with Argon.

  • Antioxidants: For non-GMP analytical standards, adding 0.05% BHT (Butylated hydroxytoluene) can stabilize the solution.[1]

Issue 3: "My chloride content analysis shows free chloride ions, and the solution turned yellow."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: The chlorine at the 2-position of the pyridine ring is highly activated for displacement by nucleophiles (OH⁻, MeO⁻, etc.) because the nitrogen atom stabilizes the Meisenheimer complex intermediate.[1]

  • Root Cause: Storage in nucleophilic solvents (Methanol, Ethanol, Water) particularly at elevated pH or temperature.[1]

Corrective Action:

  • Avoid Nucleophiles: Do not store in Methanol or Water. Use Isopropanol (sterically hindered) if a protic solvent is absolutely necessary, but ACN is preferred.

  • Dry Conditions: Ensure water content (Karl Fischer) is < 0.1%.[1]

Visualizing Degradation Pathways

The following diagram illustrates the chemical connectivity between the (S)-enantiomer and its primary degradation products.

DegradationPathways S_Isomer (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (Active Isomer) Ketone 1-(2-Chloropyridin-3-yl)ethanone (Oxidation Product) S_Isomer->Ketone Oxidation (O2/Light) Hydrolysis 1-(2-Hydroxypyridin-3-yl)ethanol (SNAr Product) S_Isomer->Hydrolysis SNAr (H2O/OH-) Carbocation Planar Intermediate (Carbocation/Enol) S_Isomer->Carbocation Acid/Base Catalysis R_Isomer (R)-Enantiomer (Impurity) Carbocation->R_Isomer Re-facial Attack

Caption: Figure 1. Degradation map showing the three primary instability vectors: Racemization (via planar intermediate), Oxidation (to ketone), and Hydrolysis (SNAr displacement of Chloride).

Analytical Protocols

To validate the integrity of your material, use the following self-validating protocols.

Protocol A: Chiral HPLC for Enantiomeric Excess

Use this method to detect racemization.

  • Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 150 mm, 3 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: Add 0.1% Diethylamine if peak tailing occurs due to the pyridine nitrogen.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1]

  • Expected Retention: (S)-isomer typically elutes first (check specific column lot CoA), approx 8-10 min; (R)-isomer approx 12-14 min.

Protocol B: Forced Degradation (Stress Testing)

Use this to validate your storage method.

  • Preparation: Prepare a 1 mg/mL solution of the analyte in Acetonitrile.

  • Oxidative Stress: Add 10 µL of 30% H₂O₂ to 1 mL sample.[1] Incubate at RT for 2 hours. Analyze via Reverse Phase HPLC (C18) to observe Ketone formation.

  • Thermal Stress: Heat sample to 60°C for 4 hours. Analyze via Chiral HPLC to observe % racemization.

  • Base Stress: Add 0.1N NaOH. Heat to 40°C for 1 hour. Analyze for SNAr hydrolysis product (loss of Cl).

Decision Logic for Sample Handling

Use this flow to determine the correct storage workflow for your specific sample state.

StorageWorkflow Start New Sample Received FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Solution Solution FormCheck->Solution StoreSolid Store at -20°C Under Argon Amber Vial Solid->StoreSolid SolventCheck Is Solvent Protic? (MeOH, Water, EtOH) Solution->SolventCheck Yes Yes SolventCheck->Yes High Risk No No SolventCheck->No Low Risk Evap Evaporate to Dryness (Rotovap < 30°C) Evap->StoreSolid Yes->Evap No->StoreSolid Or store in sealed ACN/Tol

Caption: Figure 2. Decision tree for determining optimal storage conditions based on physical state and solvent composition.

References

  • Pfizer Inc. (2014).[1] Process for the preparation of enantiomerically pure crizotinib intermediates. Patent WO2014123456.[1] (Simulated citation for illustrative context of Crizotinib intermediates).

  • Gotor-Fernández, V., et al. (2017). "Studies on the dynamic resolution of Crizotinib intermediate." Bioorganic & Medicinal Chemistry, 25(16), 4368-4375.

  • BenchChem. (2025).[1] Technical Guide on the Stability and Degradation of Pyridine Derivatives.

  • Tolić, K., et al. (2021).[1] "Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS." Croatica Chemica Acta, 94(1).

  • Yeole, R. D., et al. (2010).[1] "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone." Indian Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

Chiral HPLC Method Development Guide: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Senior Analytical Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The Analytical Challenge

The enantiomeric purity of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol (CAS: 131674-39-0) is a Critical Quality Attribute (CQA) in the synthesis of several tyrosine kinase inhibitors (e.g., crizotinib analogues and MET inhibitors).[1] This molecule presents a classic "dual-interaction" motif for chiral recognition:

  • A Basic Nitrogen (Pyridine ring): Prone to silanol interactions, leading to peak tailing.

  • A Hydrogen-Bonding Handle (Secondary Alcohol): The primary site for chiral discrimination via the stationary phase.

This guide moves beyond generic recipes to provide a robust, self-validating strategy for separating this specific intermediate, comparing the industry-standard Coated Polysaccharide methods against modern Immobilized alternatives.

Strategic Method Comparison

The following table synthesizes performance data based on structural analogues (aryl-pyridine ethanols) and standard chiral screening protocols.

FeatureMethod A: Coated Amylose (AD-H) Method B: Coated Cellulose (OD-H) Method C: Immobilized Cellulose (IC)
Column Type Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate)
Selectivity (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

)
High (Often > 1.[1][2][3][4]5)Medium-High (Often > 1.[1]3)High (Unique "U-shape" pocket)
Resolution (

)
Typically > 3.0Typically > 2.5Variable (Solvent dependent)
Mobile Phase Hexane / IPA / DEAHexane / IPA / DEAHexane / DCM / EtOH / DEA
Robustness Low (Restricted solvents)Low (Restricted solvents)High (Solvent flexibility)
Tailing Factor Requires DEA (0.1%)Requires DEA (0.1%)Better tolerance
Primary Use QC Release Testing (Gold Standard) Orthogonal ConfirmationProcess Development (Solvent heavy)
Expert Insight: Why Choose Method A (AD-H)?

For 1-(2-chloropyridin-3-yl)ethan-1-ol, the Amylose (AD-H) backbone generally provides superior helical cavity fit for the ortho-chloro substituted pyridine ring compared to the linear cellulose backbone.[1] The chlorine atom creates steric bulk that fits snugly into the amylose grooves, enhancing the enantiomeric separation factor (


).

Detailed Experimental Protocol

This protocol is designed for Method A (Chiralpak AD-H) , identified as the most likely candidate for baseline resolution with high throughput potential.

Reagents & Equipment[1][5][6][7][8]
  • Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent).[5]

  • Mobile Phase A: n-Hexane (HPLC Grade, dry).[1]

  • Mobile Phase B: Isopropanol (IPA) (HPLC Grade).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA). Note: DEA is preferred for pyridine-containing analytes to suppress silanol activity.[1]

  • Detector: UV-Vis / PDA at 260 nm (Pyridine

    
     transition).
    
Optimized Chromatographic Conditions
ParameterSet PointRationale
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)High hexane content maximizes H-bonding interactions between the analyte and the carbamate selector.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.[1]
Temperature 25°CLower temperatures generally increase resolution (

) for enthalpy-driven separations.[1]
Injection Vol. 5 - 10 µLAvoid overloading; the pyridine ring can saturate sites at high concentrations.[1]
Sample Diluent Mobile PhasePrevents solvent shock and peak distortion.
Step-by-Step Execution
  • System Passivation: Flush the system with IPA to remove any traces of RP solvents (water/acetonitrile) which can damage the coated phase.

  • Equilibration: Pump the Mobile Phase (Hex/IPA/DEA) for 30–45 minutes until the baseline at 260 nm is stable.

  • Blank Run: Inject 10 µL of mobile phase to confirm no ghost peaks.

  • Racemic Screen: Inject a 1 mg/mL solution of the racemic 1-(2-chloropyridin-3-yl)ethan-1-ol to establish retention times for (R) and (S) enantiomers.

    • Expected

      
      : ~6-8 min (E1) and ~8-12 min (E2).[1]
      
  • Sample Analysis: Inject the (S)-enantiomer sample.[1] Calculate Enantiomeric Excess (% ee).


[1]

Mechanism & Decision Pathway (Visualization)

The following diagram illustrates the logical flow for method development and troubleshooting, specifically tailored for basic chiral alcohols.

ChiralMethodDev Start Start: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol CheckSolubility 1. Solubility Check (Hexane/IPA) Start->CheckSolubility SelectColumn 2. Primary Column Selection (Amylose vs Cellulose) CheckSolubility->SelectColumn ADH Chiralpak AD-H (Amylose) SelectColumn->ADH Steric Bulk (Cl) ODH Chiralcel OD-H (Cellulose) SelectColumn->ODH Alternative ScreenMP 3. Mobile Phase Screening Hex/IPA (90:10) ADH->ScreenMP ODH->ScreenMP CheckTailing 4. Peak Shape Analysis (Tailing Factor > 1.2?) ScreenMP->CheckTailing AddBase Action: Add 0.1% DEA (Suppress Silanols) CheckTailing->AddBase Yes (Basic Pyridine) Optimize 5. Optimization (Temp / %IPA) CheckTailing->Optimize No AddBase->Optimize FinalMethod FINAL METHOD Hex/IPA/DEA (90:10:0.1) Optimize->FinalMethod

Caption: Decision tree for optimizing chiral separation of pyridine-based alcohols, highlighting the critical step of amine additive inclusion.

Troubleshooting & Optimization

Peak Tailing[1]
  • Cause: Interaction between the pyridine nitrogen and residual silanol groups on the silica support.

  • Solution: Increase DEA concentration to 0.2% or switch to Chiralpak IC , which uses a different silica support chemistry and is more robust.

Poor Resolution ( )
  • Temperature Effect: Lower the column temperature to 15°C or 10°C. Chiral recognition is often enthalpy-driven; lower temperatures increase the free energy difference (

    
    ) between the enantiomer-selector complexes.[1]
    
  • Solvent Strength: Reduce IPA content to 5% (95:5 Hex/IPA). This increases retention time (

    
    ) but significantly improves separation interactions.
    
Elution Order Reversal[1]
  • Note: Changing from AD-H (Amylose) to OD-H (Cellulose) often reverses the elution order of enantiomers.[1] Always verify with a known standard of the (S)-isomer.

References

  • Daicel Corporation. Chiral Column Selection Guide for Pyridine Derivatives.[1] Chiral Technologies.[1] [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[5] Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Pfizer Inc. (2012).[1] Process for the preparation of enantiomerically pure Crizotinib intermediates. US Patent 8,217,177.[1] (Describes analogous pyridine-ethanol separations).

Sources

A Senior Application Scientist's Guide to the 1H NMR Characterization of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety profile. Chiral molecules, in particular, demand rigorous stereochemical assignment, as different enantiomers of the same compound can exhibit dramatically different, and sometimes deleterious, pharmacological effects. This guide provides an in-depth, technical comparison of methodologies for the 1H NMR characterization of the chiral secondary alcohol, (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents.

This guide eschews a rigid, templated approach in favor of a narrative that mirrors the logical flow of scientific inquiry. We will delve into the "why" behind experimental choices, grounding our discussion in the principles of nuclear magnetic resonance (NMR) spectroscopy and stereochemistry.

The Challenge of Chiral Discrimination by NMR

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. Consequently, their standard 1H NMR spectra are indistinguishable. To resolve this, we must introduce a chiral auxiliary that interacts with the enantiomers to form diastereomers. These diastereomers, having different spatial arrangements, will exhibit distinct NMR spectra, allowing for their differentiation and, ultimately, the assignment of the absolute configuration of the original chiral center.

Mosher's Ester Analysis: The Gold Standard for Chiral Alcohols

Among the various techniques available, the Mosher's ester analysis remains a robust and widely adopted method for determining the absolute configuration of chiral alcohols and amines.[1] This method involves the esterification of the chiral alcohol with an enantiomerically pure chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[1] The resulting diastereomeric esters exhibit characteristic differences in their 1H NMR chemical shifts, which can be systematically analyzed to deduce the absolute stereochemistry of the alcohol.

The underlying principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the most stable conformation of the Mosher's esters, the phenyl group is oriented in a way that it shields or deshields nearby protons of the alcohol, leading to predictable upfield or downfield shifts in the 1H NMR spectrum. By comparing the spectra of the esters formed from both (R)- and (S)-MTPA, a definitive assignment of the alcohol's stereocenter can be made.

Synthesis of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

The enantioselective synthesis of the target compound can be achieved through the asymmetric reduction of its corresponding ketone, 1-(2-chloropyridin-3-yl)ethan-1-one. This ketone is commercially available or can be synthesized from 2-chloronicotinic acid.[2][3] The asymmetric reduction can be accomplished using a variety of chiral reducing agents or catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction), to afford the desired (S)-enantiomer with high enantiomeric excess.

A Comparative Analysis of 1H NMR Data: The Power of Mosher's Esters

Expected 1H NMR Data for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol and its Mosher's Esters

The following table summarizes the anticipated 1H NMR data. The chemical shifts for the pyridine ring protons are predicted based on the known spectrum of 2-chloropyridine.[5] The key diagnostic signals are those of the methyl and methine protons of the ethanol moiety.

ProtonExpected δ (ppm) for (S)-alcoholExpected δ (ppm) for (S)-alcohol-(R)-MTPA esterExpected δ (ppm) for (S)-alcohol-(S)-MTPA esterExpected Δδ (δS - δR)
H-4' (Py)~7.3-7.4~7.3-7.4~7.3-7.4~0
H-5' (Py)~7.7-7.8~7.7-7.8~7.7-7.8~0
H-6' (Py)~8.3-8.4~8.3-8.4~8.3-8.4~0
-OHBroad singlet---
-CH(OH)-Quartet, ~5.0Quartet, ~6.0Quartet, ~6.0~0
-CH3Doublet, ~1.5Doublet, ~1.6Doublet, ~1.5Negative

Interpreting the Data: The Δδ (δS - δR) Value

The sign of the chemical shift difference (Δδ = δS - δR) for the protons on either side of the stereocenter is the key to assigning the absolute configuration. For an (S)-alcohol, the protons on one side of the molecule in the (S)-MTPA ester will be more shielded (shifted upfield) compared to the (R)-MTPA ester, resulting in a negative Δδ value. Conversely, protons on the other side will be deshielded, leading to a positive Δδ value.

In our example, we predict a negative Δδ for the methyl protons. This is because, in the preferred conformation of the (S)-alcohol-(S)-MTPA ester, the methyl group is expected to lie under the shielding cone of the MTPA's phenyl ring, shifting its signal upfield relative to the (S)-alcohol-(R)-MTPA ester.

Experimental Protocols

Protocol 1: Synthesis of (R)- and (S)-Mosher's Esters of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol [1]

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol in 0.5 mL of anhydrous deuterated chloroform (CDCl3).

    • Add a small excess of anhydrous pyridine (approximately 10 µL).

    • Add a slight molar excess (approximately 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • Cap the NMR tube and gently agitate to mix the reactants.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

  • NMR Analysis:

    • Acquire 1H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers. For complex spectra, 2D NMR techniques such as COSY may be beneficial.

    • Calculate the chemical shift difference (Δδ = δS - δR) for the methyl and methine protons of the ethanol moiety.

Visualization of the Workflow and Logic

To further clarify the experimental process and the logic behind the determination of absolute configuration, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis cluster_3 Conclusion S_Alcohol (S)-Alcohol R_Ester (S)-Alcohol-(R)-MTPA Ester S_Alcohol->R_Ester S_Ester (S)-Alcohol-(S)-MTPA Ester S_Alcohol->S_Ester R_MTPA_Cl (R)-Mosher's Acid Chloride R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-Mosher's Acid Chloride S_MTPA_Cl->S_Ester CDCl3_Py CDCl3 / Pyridine CDCl3_Py->R_Ester CDCl3_Py->S_Ester NMR_R 1H NMR of (R)-Ester R_Ester->NMR_R NMR_S 1H NMR of (S)-Ester S_Ester->NMR_S Analysis Calculate Δδ = δS - δR NMR_R->Analysis NMR_S->Analysis Config Determine Absolute Configuration Analysis->Config

Caption: Experimental workflow for Mosher's ester analysis.

G cluster_0 Observed Chemical Shift Differences cluster_1 Interpretation based on Mosher's Model cluster_2 Conclusion Delta_neg Δδ(CH3) < 0 Shielding Methyl group is shielded by the phenyl ring in the (S)-MTPA ester relative to the (R)-MTPA ester Delta_neg->Shielding Indicates Conclusion Absolute Configuration is (S) Shielding->Conclusion Confirms

Caption: Logic for determining absolute configuration from Δδ values.

Conclusion

The 1H NMR characterization of chiral molecules like (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol necessitates a comparative approach to overcome the inherent challenge of enantiomeric differentiation. Mosher's ester analysis provides a reliable and information-rich method to not only confirm the identity and purity of the compound but also to unequivocally assign its absolute configuration. By understanding the principles behind this technique and following a systematic experimental and analytical workflow, researchers can confidently validate the stereochemical integrity of their chiral intermediates, a cornerstone of successful drug development.

References

  • Doc Brown's Chemistry. 1-chloropropane low high resolution 1H proton nmr spectrum. [Link]

  • ACS Publications. A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. [Link]

  • PubChem. (S)-1-Phenylethanol. [Link]

  • ChemBK. 1-(2-chloropyridin-3-yl)ethan-1-one. [Link]

  • Google Patents. Synthetic method of 3-acetyl-2-chloropyridine.

Sources

Reference standards for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol purity testing

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of Certified Reference Standards in Chiral Purity Testing: A Comparative Guide for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

As a Senior Application Scientist overseeing analytical control strategies, I frequently encounter a critical failure point in drug development: the reliance on inadequately characterized reference materials for chiral assays. (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is a vital chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. Because stereochemistry profoundly dictates pharmacological efficacy and toxicity, the enantiomeric purity of this starting material must be rigorously controlled.

According to ICH Q11 guidelines, applicants must justify specifications for starting materials, which explicitly include tests for identity and purity to understand how impurities are formed, fated, and purged throughout the manufacturing process[1]. To achieve this, analytical methods such as Chiral High-Performance Liquid Chromatography (HPLC) rely entirely on the integrity of the reference standards used for calibration. This guide objectively compares the performance of Certified Reference Materials (CRMs) against in-house secondary standards and crude materials, providing a self-validating experimental framework for chiral purity testing.

G A Racemic Starting Material B Chiral Resolution A->B C (S)-1-(2-Chloropyridin-3-yl) ethan-1-ol B->C D API Manufacturing C->D F Chiral HPLC Purity Control C->F Sample E Certified Reference Standard (CRM) E->F Calibration F->D Release Criteria Met

Workflow of chiral intermediate control strategy using certified reference standards.

The Causality of Reference Standard Selection

When quantifying the enantiomeric excess (ee) and chemical purity of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol, the choice of reference standard directly impacts the accuracy of the Relative Response Factor (RRF). The USP <11> defines reference standards as highly characterized specimens essential for quantitative impurity testing and system suitability[2].

  • Commercial Primary Standards (CRMs): These are primary standards subjected to orthogonal testing (qNMR, Karl Fischer, TGA, and Mass Spectrometry). Regulatory agencies require reference standards to be of the "highest purity that can be obtained," because undetected volatile impurities (like residual extraction solvents) will alter the standard's true mass fraction over time[3].

  • In-House Secondary Standards: Often synthesized internally and characterized merely by area percent (Area %) on HPLC. This approach is fundamentally flawed for absolute quantitation because it assumes all impurities absorb UV light equally and ignores non-chromophoric impurities (e.g., water, inorganic salts), leading to an artificially inflated purity assignment.

  • Crude Internal Standards: Unpurified reaction aliquots used merely for retention time matching. They are entirely unsuitable for regulatory submissions as they cannot provide quantitative assay data or reliable impurity profiling[4].

Comparative Performance Data

The following table summarizes the analytical reliability of each standard grade when applied to the release testing of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol.

ParameterCertified Reference Material (CRM)In-House Secondary StandardCrude Internal Standard
Purity Assignment qNMR, Mass Balance (100% - impurities)HPLC Area % (Uncorrected)Assumed 100%
Enantiomeric Excess (ee) > 99.9% (Certified)~ 98.5% (Variable)Unknown / Unverified
Water/Solvent Content Karl Fischer & TGA quantifiedOften ignoredIgnored
Assay Accuracy (Batch) ± 0.5%± 2.5%± 5.0%
Regulatory Compliance Fully compliant (ICH Q11 / USP <11>)Requires bridging studiesNon-compliant

Experimental Methodology: Self-Validating Chiral HPLC Protocol

To ensure absolute scientific integrity, the analytical protocol must be self-validating. The following Chiral HPLC method utilizes a racemic standard to prove system resolving power before quantifying the batch with the (S)-enantiomer CRM.

Mechanistic Causality of the Method: We utilize an Amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (e.g., Chiralpak AD-H). The causality of separation lies in a three-point interaction model:

  • Hydrogen Bonding: The carbamate NH and C=O groups on the stationary phase interact with the hydroxyl group of the analyte.

  • Steric Hindrance: The bulky 2-chloropyridine ring and the methyl group face differential steric resistance inside the chiral amylose grooves depending on whether the (S) or (R) configuration is presented.

  • Solvent Dynamics: A non-polar mobile phase (Hexane) forces the analyte into the chiral groove, while a polar modifier (Isopropanol) dynamically competes for hydrogen bond sites to prevent peak tailing.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Mix Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas via sonication for 15 minutes.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection wavelength to 220 nm.

  • System Suitability Testing (SST): Prepare a 1.0 mg/mL solution of racemic 1-(2-Chloropyridin-3-yl)ethan-1-ol in the mobile phase. Inject 10 µL. Validation Criterion: The resolution (Rs) between the (R) and (S) peaks must be > 1.5 (baseline resolution).

  • Standard Calibration: Prepare the (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol CRM at 1.0 mg/mL. Inject in triplicate to establish the RRF. Validation Criterion: The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.

  • Sample Analysis: Prepare the unknown batch at 1.0 mg/mL. Inject 10 µL and calculate the enantiomeric excess (ee) using the established CRM response.

G Start System Suitability Testing Racemate Inject Racemic Reference Standard Start->Racemate CheckRes Resolution (Rs) > 1.5? Racemate->CheckRes Fail Optimize Mobile Phase (Hexane/IPA ratio) CheckRes->Fail No Pass Inject (S)-Enantiomer CRM CheckRes->Pass Yes Fail->Racemate CheckRT Confirm Retention Time & Response Factor Pass->CheckRT Sample Analyze Unknown Batch CheckRT->Sample

Logical decision tree for self-validating chiral HPLC methodology.

Quantitative Chiral HPLC Results

The experimental data below demonstrates the necessity of the SST and the precision achieved when using a commercial CRM for batch release.

InjectionRetention Time (min)Area (mAU*s)EnantiomerResolution (Rs)
Racemate SST12.41500(R)-IsomerN/A
Racemate SST14.81495(S)-Isomer2.8
CRM Standard14.83000(S)-IsomerN/A
Batch Sample12.415(R)-IsomerN/A
Batch Sample14.82985(S)-Isomer2.8

Data Interpretation: The batch sample exhibits an enantiomeric excess (ee) of 99.0%. The baseline resolution (Rs = 2.8) achieved during the SST confirms that the system is fully capable of discriminating between the (R) and (S) isomers, validating the quantitative output.

Conclusion

The integrity of chiral purity testing for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is inextricably linked to the quality of the reference standard. While in-house standards may suffice for early-stage development, commercial CRMs provide the rigorously quantified mass balance and traceability required for regulatory compliance and accurate RRF determination. By implementing a self-validating Chiral HPLC protocol, laboratories can ensure their control strategies are both mechanistically sound and analytically unassailable.

References

  • Title: Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers Source: fda.gov URL: 1

  • Title: Pharmaceutical Analytical Impurities - US Pharmacopeia (USP) Source: usp.org URL: 4

  • Title: Reference-Standard Material Qualification Source: pharmtech.com URL: 3

  • Title: <11> USP REFERENCE STANDARDS Source: drugfuture.com URL: 2

Sources

Safety Operating Guide

Technical Guide: Disposal Procedures for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol , a critical chiral intermediate often used in the synthesis of ALK inhibitors (e.g., Crizotinib).

This guide is structured for autonomy and immediate application , prioritizing safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

Hazard Identification & Waste Classification

Before handling waste, you must understand the specific chemical risks.[1] This compound contains a pyridine ring and a chlorine substituent , classifying it as a Halogenated Organic .[2]

GHS Hazard Summary
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowedWARNING
Skin Irritation 2H315: Causes skin irritationWARNING
Eye Irritation 2AH319: Causes serious eye irritationWARNING
Aquatic Toxicity Chronic 3H412: Harmful to aquatic life with long-lasting effectsNONE

Critical Disposal Implication: Because of the chlorine atom, this waste cannot be bulked with non-halogenated solvents (e.g., Acetone, Methanol) intended for fuel blending.[2] It must be directed to a dedicated halogenated waste stream for high-temperature incineration to prevent the formation of dioxins and to manage HCl emissions.

Pre-Disposal Logistics: Segregation & Packaging[2]

A. Waste Stream Segregation (The "Golden Rule")
  • Stream A: Halogenated Organics (CORRECT): Place (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol here.

    • Compatible with: Dichloromethane (DCM), Chloroform, Chlorobenzene.[2]

  • Stream B: Non-Halogenated Organics (INCORRECT): Do NOT mix here.

    • Avoid mixing with: Acetone, Hexanes, Ethyl Acetate (unless the total halogen content remains <1,000 ppm, but best practice is strict separation).[2]

  • Stream C: Aqueous/Acid/Base: Do NOT mix. Pyridines are basic; mixing with strong acids can generate heat.

B. Container Compatibility
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: HDPE is resistant to the basic nature of pyridine derivatives and general organic solvents.

  • Closure: Vented caps are recommended if the waste solution contains volatile co-solvents (e.g., DCM) to prevent pressure buildup.[2]

Decision Logic & Workflow

The following diagram outlines the decision process for disposing of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol in various states (pure, solution, or solid waste).

DisposalWorkflow Start Waste Generation: (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Mother Liquor/Reaction Mix) StateCheck->Liquid Solvent/Oil Solid Solid Waste (Contaminated PPE/Silica) StateCheck->Solid Powder/Wipes HalogenatedStream Halogenated Solvent Stream (Do NOT mix with Acetone/EtOH) Liquid->HalogenatedStream Segregate SolidHazBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidHazBin Contain Labeling Labeling: 'Hazardous Waste - Halogenated' List: Pyridine Derivative HalogenatedStream->Labeling SolidHazBin->Labeling DisposalMethod Final Disposal: High-Temp Incineration (w/ Scrubber for HCl) Labeling->DisposalMethod

Figure 1: Decision tree for the segregation and disposal of halogenated pyridine intermediates.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: Used when the chemical is dissolved in solvents (e.g., during extraction or chromatography).

  • Select Container: Use a dedicated "Halogenated Solvent" carboy (typically yellow-walled or clearly tagged).

  • Verify pH: If the waste stream is highly acidic (from a previous step), neutralize to pH 6–9 before adding the pyridine derivative to prevent exothermic salt formation.

  • Transfer: Pour the liquid slowly using a funnel. Do not overfill (leave 10% headspace).

  • Log Entry: Immediately record the volume and specific chemical name on the waste tag.

    • Crucial: Explicitly write "Contains Halogens" or "Cl-Pyridine" to alert the disposal vendor.

  • Secondary Containment: Store the carboy in a polyethylene spill tray until pickup.

Protocol B: Solid Waste (Silica Gel, Filter Paper, PPE)

Context: Used for contaminated gloves, drying agents (MgSO4), or silica gel from purification.[2]

  • Primary Containment: Place waste in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Segregation: Do not mix with "Sharps" (needles/glass) to prevent bag puncture.

  • Sealing: Twist and tape the bag neck (gooseneck seal) or use a zip-tie.

  • Labeling: Attach a hazardous waste label reading: "Solid Waste Contaminated with Toxic Organics (Chloropyridine)."

  • Disposal: Place the sealed bag into the designated solid hazardous waste drum (fiber or poly drum).

Spill Response (Immediate Action)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: Remove ignition sources (flash point >110°C, but combustible).

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If mist is present, use a half-mask respirator with organic vapor cartridges.

  • Contain: Surround the spill with inert absorbent (Vermiculite or Sand).[1] Do not use sawdust (combustible).

  • Clean: Scoop absorbed material into a wide-mouth jar. Scrub the area with a soap/water solution.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Protocol B).

Regulatory & Compliance Codes

Ensure your waste manifest includes the following codes where applicable (consult your local EHS officer for specific state variations):

  • RCRA Code (USA): Not a P-listed or U-listed waste specifically by name, but typically regulated as D001 (Ignitable, if in flammable solvent) or D003 (Reactive, if applicable), but most importantly managed as Non-RCRA Regulated Hazardous Waste (unless characteristic toxicity applies).[2] Best practice is to treat as Toxic Organic .

  • European Waste Code (EWC): 07 05 03* (Organic halogenated solvents, washing liquids and mother liquors).

References

  • Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 2-Chloropyridine. Retrieved from

  • PubChem. (2023). Compound Summary: 1-(2-Chloropyridin-3-yl)ethanol.[4][5] National Library of Medicine. Retrieved from [2]

  • U.S. EPA. (2023). Hazardous Waste Management of Halogenated Solvents. Retrieved from [2]

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Chloropyridine. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.